N-Methylformamide-d4
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C2H5NO |
|---|---|
分子量 |
63.09 g/mol |
IUPAC名 |
1-deuterio-N-(trideuteriomethyl)formamide |
InChI |
InChI=1S/C2H5NO/c1-3-2-4/h2H,1H3,(H,3,4)/i1D3,2D |
InChIキー |
ATHHXGZTWNVVOU-MZCSYVLQSA-N |
異性体SMILES |
[2H]C(=O)NC([2H])([2H])[2H] |
正規SMILES |
CNC=O |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-Methyl-d3-form-d1-amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-d3-form-d1-amide, also known as N-methylformamide-d4, is a deuterated isotopologue of N-methylformamide. Its unique properties, conferred by the presence of deuterium atoms, make it a valuable tool in a variety of scientific disciplines, including pharmaceutical development, metabolic research, and analytical chemistry. The substitution of hydrogen with deuterium provides a non-radioactive label for tracing metabolic pathways and quantifying analytes with high precision. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-Methyl-d3-form-d1-amide.
Chemical and Physical Properties
The physical and chemical properties of N-Methyl-d3-form-d1-amide are summarized in the table below. For comparative purposes, the properties of its non-deuterated counterpart, N-methylformamide, are also included.
| Property | N-Methyl-d3-form-d1-amide | N-methylformamide | Reference(s) |
| Molecular Formula | C₂HD₄NO | C₂H₅NO | [1] |
| Molecular Weight | 63.09 g/mol | 59.07 g/mol | [1] |
| CAS Number | 110505-55-0 | 123-39-7 | [1] |
| Appearance | Colorless liquid (expected) | Colorless liquid | [2] |
| Boiling Point | 182.5 °C at 760 mmHg | 199-201 °C | [1] |
| Melting Point | Not available | -3.2 °C | |
| Density | 0.932 g/cm³ | 1.003 g/cm³ | |
| Flash Point | 81.5 °C | 111 °C | |
| Purity | Typically ≥98% chemical purity, ≥99% isotopic purity | Not applicable | |
| Solubility | Soluble in water and most organic solvents (expected) | Soluble in water and most organic solvents |
Spectroscopic Data
Detailed spectroscopic data for N-Methyl-d3-form-d1-amide is not widely available in the public domain. The following sections provide expected spectral characteristics based on the structure of the molecule and available data for the non-deuterated analog.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In a proton NMR spectrum of N-Methyl-d3-form-d1-amide, the proton signal from the N-H group would be the most prominent feature. Due to the deuteration of the methyl and formyl groups, the corresponding proton signals will be absent. The N-H proton is expected to appear as a broad singlet. The chemical shift of this proton in the unlabelled N-methylformamide appears as a broad signal around 7.9 ppm in CDCl₃, and this is expected to be similar for the deuterated analog.
-
¹³C NMR: The ¹³C NMR spectrum is expected to show two signals corresponding to the carbonyl carbon and the methyl carbon. The signal for the carbonyl carbon in unlabelled N-methylformamide appears at approximately 165 ppm. The methyl carbon signal in the unlabelled compound is at approximately 28 ppm. Due to the presence of deuterium, the methyl carbon signal in N-Methyl-d3-form-d1-amide will appear as a multiplet due to C-D coupling.
-
²H (Deuterium) NMR: A deuterium NMR spectrum would show two signals corresponding to the deuterium on the formyl carbon and the three deuterium atoms on the methyl group.
Infrared (IR) Spectroscopy
The IR spectrum of N-Methyl-d3-form-d1-amide will be significantly different from its non-deuterated counterpart due to the heavier mass of deuterium. The characteristic amide bands will shift to lower wavenumbers.
| Band | Typical Range (Non-deuterated) | Expected Shift in N-Methyl-d3-form-d1-amide | Vibrational Mode |
| Amide A (N-H stretch) | 3300-3500 cm⁻¹ | Unchanged | N-H stretching |
| Amide I (C=O stretch) | 1600-1800 cm⁻¹ | Shift to lower wavenumber | Primarily C=O stretching |
| Amide II | 1470-1570 cm⁻¹ | Shift to lower wavenumber | N-H bending and C-N stretching |
| C-D Stretch | Not present | ~2100-2200 cm⁻¹ | C-D stretching of the formyl and methyl groups |
The NIST WebBook provides a gas-phase IR spectrum for unlabelled N-methylformamide which can be used as a reference.
Mass Spectrometry (MS)
In a mass spectrum of N-Methyl-d3-form-d1-amide, the molecular ion peak [M]⁺ is expected at m/z 63.09. The fragmentation pattern will be influenced by the presence of deuterium atoms. The mass spectrum of unlabelled N-methylformamide is available on the NIST WebBook for comparison.
Experimental Protocols
Synthesis of N-Methyl-d3-form-d1-amide
Proposed Synthesis:
The reaction of deuterated methylamine (CD₃NH₂) with deuterated formic acid (DCOOD) or a deuterated methyl formate (DCOOCD₃) would yield N-Methyl-d3-form-d1-amide.
-
Reaction: CD₃NH₂ + DCOOD → DCONHCD₃ + D₂O
General Procedure (adapted from N-methylformamide synthesis):
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place deuterated formic acid.
-
Cool the flask in an ice bath.
-
Slowly add deuterated methylamine to the formic acid with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours.
-
Monitor the reaction progress using an appropriate technique (e.g., GC-MS or NMR).
-
Upon completion, the product can be purified by fractional distillation under reduced pressure.
Purification and Analysis:
-
Purification: Fractional distillation is the primary method for purifying the final product.
-
Analysis: The purity of the synthesized N-Methyl-d3-form-d1-amide can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight and fragmentation pattern. Quantitative NMR (qNMR) can be used to determine the chemical and isotopic purity.
Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of N-Methyl-d3-form-d1-amide.
Use as an Internal Standard in Quantitative NMR (qNMR)
N-Methyl-d3-form-d1-amide can be used as an internal standard for the quantification of analytes in solution by NMR.
Protocol for qNMR using N-Methyl-d3-form-d1-amide as an Internal Standard:
-
Sample Preparation:
-
Accurately weigh a known amount of the analyte and the internal standard, N-Methyl-d3-form-d1-amide.
-
Dissolve both compounds in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a ¹H or ¹³C NMR spectrum of the sample.
-
Use a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation of all nuclei.
-
Ensure a sufficient number of scans to obtain a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).
-
-
Data Processing:
-
Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H NMR).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
-
Quantification:
-
Calculate the concentration of the analyte using the following formula:
Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (M_analyte / M_IS) * (Weight_IS / Weight_analyte) * Purity_IS
Where:
-
Integral = integrated area of the signal
-
N_protons = number of protons giving rise to the signal
-
M = molecular weight
-
Weight = mass of the compound
-
Purity = purity of the internal standard
-
Logical Workflow for qNMR
Caption: A logical workflow for quantitative NMR (qNMR) using an internal standard.
Applications in Research and Drug Development
Metabolic Studies
The primary application of N-Methyl-d3-form-d1-amide is in metabolic studies. The deuterium label allows researchers to trace the metabolic fate of the N-methylformamide moiety within a biological system.
Kinetic Isotope Effect:
The C-D bond is stronger than the C-H bond, leading to a kinetic isotope effect where the cleavage of a C-D bond is slower than that of a C-H bond. Studies on the metabolism of N-methylformamide have shown that deuteration of the formyl group significantly reduces its metabolism and associated hepatotoxicity. This is because the rate-limiting step in its metabolism is the oxidation of the formyl group. The slower metabolism of the deuterated compound can lead to a different pharmacokinetic profile compared to the non-deuterated analog.
Metabolic Pathway of N-methylformamide:
Studies in mice have shown that N-methylformamide is metabolized to methylamine and N-(hydroxymethyl)formamide. A significant portion of the formyl group is exhaled as CO₂. The metabolic pathway involves an initial oxidation step.
Proposed Metabolic Pathway of N-Methylformamide
Caption: A simplified diagram of the proposed metabolic pathway of N-methylformamide.
Drug Development
In drug development, understanding the metabolism of a drug candidate is crucial. N-Methyl-d3-form-d1-amide can be used as a building block to synthesize deuterated drug candidates containing an N-methylformamide moiety. The altered metabolic profile of the deuterated drug can lead to improved pharmacokinetic properties, such as a longer half-life and reduced toxicity.
Modulation of Cellular Processes
While there is no direct evidence of N-Methyl-d3-form-d1-amide being used to study specific signaling pathways, its non-deuterated counterpart, N-methylformamide, has been shown to sensitize colon cancer cells to chemotherapeutic agents. This effect is associated with an increase in the expression of certain integrins (VLA2, VLA5, and VLA6) on the cell surface. This suggests that N-methylformamide can modulate cell adhesion and signaling processes. The deuterated analog could be a valuable tool to investigate these effects with the ability to track the compound's fate within the cells.
Experimental Workflow for Studying Integrin Modulation
Caption: A workflow to investigate the effect of N-Methyl-d3-form-d1-amide on integrin expression.
Safety Information
Conclusion
N-Methyl-d3-form-d1-amide is a versatile research chemical with significant applications in metabolic studies, drug development, and analytical chemistry. Its deuterated nature allows for precise tracing and quantification, providing valuable insights that are not easily obtainable with its non-deuterated counterpart. While detailed experimental data for the deuterated compound is sparse in public literature, this guide provides a solid foundation of its chemical properties, expected spectral characteristics, and potential experimental applications based on the known science of its non-deuterated analog and the principles of isotopic labeling. As the use of deuterated compounds in research continues to grow, the importance of N-Methyl-d3-form-d1-amide as a research tool is expected to increase.
References
Synthesis of N-Methyl-d3-form-d1-amide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of N-Methyl-d3-form-d1-amide, an isotopically labeled analog of N-methylformamide. This compound serves as a valuable tool in various research applications, including as an internal standard for quantitative mass spectrometry-based assays and in metabolic studies to probe kinetic isotope effects.[1][2][3] This guide provides a plausible synthetic route, detailed experimental protocols based on established chemical transformations, and expected analytical data.
Overview of the Synthetic Strategy
The synthesis of N-Methyl-d3-form-d1-amide can be achieved through the reaction of methylamine-d3 with a deuterated formic acid derivative. A common and efficient method for amide bond formation is the reaction of an amine with an ester.[4][5] Therefore, a proposed two-step synthetic pathway involves the preparation of a deuterated formic acid ester, followed by its amidation with methylamine-d3.
Experimental Protocols
Synthesis of Methyl-d1-formate-d
A potential route to methyl-d1-formate-d involves the esterification of formic-d2 acid with methanol.
Materials:
-
Formic-d2 acid
-
Methanol
-
Sulfuric acid (catalytic amount)
-
Anhydrous magnesium sulfate
-
Molecular sieves
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a drying tube, add formic-d2 acid and an equimolar amount of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield methyl-d1-formate-d.
Synthesis of N-Methyl-d3-form-d1-amide
The final product is synthesized by the amidation of methyl-d1-formate-d with methylamine-d3.
Materials:
-
Methyl-d1-formate-d
-
Methylamine-d3 hydrochloride
-
Sodium methoxide
-
Anhydrous methanol
-
Anhydrous diethyl ether
Procedure:
-
Prepare a solution of methylamine-d3 free base by reacting methylamine-d3 hydrochloride with a strong base, such as sodium methoxide, in an anhydrous solvent like methanol.
-
In a separate reaction vessel, dissolve methyl-d1-formate-d in anhydrous methanol.
-
Slowly add the freshly prepared methylamine-d3 solution to the methyl-d1-formate-d solution at room temperature with stirring.
-
Allow the reaction to proceed for 12-24 hours at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to obtain pure N-Methyl-d3-form-d1-amide.
Quantitative Data
The following table summarizes the expected and reported physical and chemical properties of N-Methyl-d3-form-d1-amide and its non-deuterated analog.
| Property | N-Methyl-d3-form-d1-amide (Expected/Reported) | N-Methylformamide (Reported) |
| CAS Number | 110505-55-0 | 123-39-7 |
| Molecular Formula | C₂HD₄NO | C₂H₅NO |
| Molecular Weight | 63.09 g/mol | 59.07 g/mol |
| Boiling Point | 182.5 °C at 760 mmHg | 180-185 °C |
| Density | 0.932 g/cm³ | 1.011 g/mL at 25 °C |
| Isotopic Purity | >98 atom % D (Typical for commercial products) | N/A |
| Expected Yield | 60-80% (based on analogous reactions) | N/A |
Mandatory Visualizations
Caption: Synthetic workflow for N-Methyl-d3-form-d1-amide.
Caption: Utility of deuteration in altering metabolic pathways.
References
- 1. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cas 110505-55-0,N-METHYL-D3-FORM-D1-AMIDE | lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN1123273A - Method for preparation of N-methyl formamide - Google Patents [patents.google.com]
- 5. CN103012183A - Preparation method of N,-N-diethyl-formamide - Google Patents [patents.google.com]
An In-depth Technical Guide to N-Methyl-d3-form-d1-amide (CAS: 110505-55-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-Methyl-d3-form-d1-amide, a deuterated analog of N-methylformamide. This stable isotope-labeled compound serves as a valuable tool in a variety of scientific applications, from metabolic research to pharmacokinetic studies. Its isotopic enrichment allows for precise tracking and quantification in complex biological systems.
Core Compound Data
N-Methyl-d3-form-d1-amide, with the CAS number 110505-55-0, is a synthetic compound where hydrogen atoms on the N-methyl group and the formyl group have been replaced with deuterium.[1][2][3][4][5] This isotopic substitution provides a distinct mass shift, making it an ideal internal standard for mass spectrometry and a tracer for metabolic studies.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 110505-55-0 | |
| Molecular Formula | C₂HD₄NO | |
| Molecular Weight | 63.09 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 182.5 °C at 760 mmHg | |
| Density | 0.932 g/cm³ | |
| Isotopic Purity | ≥ 99 atom % D | |
| Chemical Purity | ≥ 98% |
Experimental Applications and Protocols
N-Methyl-d3-form-d1-amide is primarily utilized in two key research areas: as an internal standard for quantitative analysis and as a tracer in metabolic studies. The deuterium labeling allows researchers to differentiate the compound from its endogenous, non-labeled counterparts.
Application 1: Internal Standard for Quantitative NMR (qNMR)
In quantitative NMR, a known amount of an internal standard is added to a sample to determine the absolute concentration of an analyte. The signal from the analyte is compared to the signal from the internal standard. N-Methyl-d3-form-d1-amide is suitable for this purpose due to its simple spectrum and the presence of deuterium, which can be observed in deuterium NMR or its effect on the proton spectrum.
Generalized Experimental Protocol for qNMR:
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh a precise amount of N-Methyl-d3-form-d1-amide.
-
Dissolve it in a known volume of a suitable deuterated NMR solvent (e.g., Chloroform-d, DMSO-d6) to create a stock solution of known concentration.
-
-
Sample Preparation:
-
Accurately weigh the sample containing the analyte of interest.
-
Dissolve the sample in a precise volume of the same deuterated NMR solvent.
-
Add a precise volume of the internal standard stock solution to the sample.
-
-
NMR Data Acquisition:
-
Acquire the NMR spectrum of the prepared sample.
-
Ensure a sufficient relaxation delay (D1) to allow for complete T1 relaxation of all relevant signals, which is crucial for accurate quantification. A D1 of 5 times the longest T1 is recommended.
-
Optimize other acquisition parameters, such as the number of scans, to achieve a high signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (M_IS / M_analyte) * (Weight_IS / Weight_analyte) * Purity_IS
Where:
-
N_protons is the number of protons giving rise to the integrated signal.
-
M is the molar mass.
-
Weight is the mass of the substance.
-
Purity_IS is the purity of the internal standard.
-
Workflow for qNMR using an internal standard.
Application 2: Metabolic Tracing Studies
Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify metabolic fluxes. By introducing a labeled substrate like N-Methyl-d3-form-d1-amide into a biological system (e.g., cell culture, animal model), researchers can track the incorporation of the deuterium label into downstream metabolites using mass spectrometry or NMR.
Generalized Experimental Protocol for Metabolic Tracing:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard culture medium with a medium containing a known concentration of N-Methyl-d3-form-d1-amide.
-
Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled compound.
-
-
Metabolite Extraction:
-
Quench the metabolism rapidly, typically by using cold methanol or liquid nitrogen.
-
Extract the metabolites from the cells using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
-
-
Sample Analysis by Mass Spectrometry:
-
Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).
-
Monitor for the appearance of mass shifts in known metabolites corresponding to the incorporation of deuterium atoms.
-
-
Data Analysis and Pathway Elucidation:
-
Analyze the mass spectrometry data to identify labeled metabolites and determine their isotopic enrichment.
-
Use this information to map the metabolic fate of N-Methyl-d3-form-d1-amide and elucidate the active metabolic pathways.
-
Metabolic Pathway
The metabolism of N-methylformamide (NMF), the non-deuterated analog, primarily involves N-demethylation to form formamide, which can be further metabolized. Another key pathway is the hydroxylation of the N-methyl group to form N-(hydroxymethyl)formamide. The deuteration in N-Methyl-d3-form-d1-amide is expected to slow down the rate of N-demethylation due to the kinetic isotope effect, potentially leading to a shift in the metabolic profile.
Based on the known metabolism of N-methylamides, a proposed metabolic pathway for N-Methyl-d3-form-d1-amide is outlined below. The primary routes of metabolism are expected to be N-de(trideuteriomethyl)ation and hydroxylation of the trideuteriomethyl group.
Proposed metabolic pathway for N-Methyl-d3-form-d1-amide.
Disclaimer: The experimental protocols and metabolic pathway provided are generalized. Researchers should optimize these protocols for their specific experimental systems and analytical instrumentation. The proposed metabolic pathway is based on the metabolism of analogous compounds and requires experimental verification for N-Methyl-d3-form-d1-amide.
References
- 1. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 2. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
In-Depth Technical Guide: Molecular Weight of N-Methyl-d3-form-d1-amide
This technical guide provides a detailed analysis of the molecular weight of N-Methyl-d3-form-d1-amide (CAS Number: 110505-55-0), a deuterated isotopologue of N-methylformamide. This compound is valuable in various scientific research fields, particularly in metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based applications due to its isotopic labeling.
Molecular Structure and Isotopic Labeling
N-Methyl-d3-form-d1-amide is a synthetic molecule where four hydrogen atoms of N-methylformamide have been replaced with deuterium (D), a stable isotope of hydrogen. The deuteration occurs at specific positions: three deuterium atoms replace the hydrogens of the N-methyl group, and one deuterium atom replaces the hydrogen of the formyl group.
The chemical formula for N-Methyl-d3-form-d1-amide is C₂HD₄NO.[1] Its IUPAC name is 1-deuterio-N-(trideuteriomethyl)formamide.[2]
Calculation of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For isotopically labeled compounds, the atomic weights of the specific isotopes must be used for accurate calculation.
The molecular formula C₂HD₄NO can be broken down as follows:
-
Carbon (C): 2 atoms
-
Hydrogen (H): 1 atom
-
Deuterium (D): 4 atoms
-
Nitrogen (N): 1 atom
-
Oxygen (O): 1 atom
The standard atomic weights of the relevant elements and the atomic mass of deuterium are:
-
Carbon (¹²C): ~12.011 amu
-
Hydrogen (¹H): ~1.008 amu
-
Deuterium (²H or D): ~2.014 amu
-
Nitrogen (¹⁴N): ~14.007 amu
-
Oxygen (¹⁶O): ~15.999 amu
Using these values, the molecular weight is calculated as: (2 * 12.011) + (1 * 1.008) + (4 * 2.014) + (1 * 14.007) + (1 * 15.999) = 24.022 + 1.008 + 8.056 + 14.007 + 15.999 = 63.092 g/mol .[2][3]
Data Presentation
The following table summarizes the atomic composition and the calculation of the molecular weight of N-Methyl-d3-form-d1-amide.
| Constituent Atom | Number of Atoms | Isotopic Mass (amu) | Total Mass (amu) |
| Carbon (C) | 2 | 12.011 | 24.022 |
| Hydrogen (H) | 1 | 1.008 | 1.008 |
| Deuterium (D) | 4 | 2.014 | 8.056 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total Molecular Weight | 63.092 |
Experimental Protocols
The determination of the molecular weight of N-Methyl-d3-form-d1-amide is typically confirmed using high-resolution mass spectrometry (HRMS).
Methodology for High-Resolution Mass Spectrometry:
-
Sample Preparation: A dilute solution of N-Methyl-d3-form-d1-amide is prepared in a suitable solvent (e.g., acetonitrile or methanol). An internal standard may be added for mass accuracy calibration.
-
Infusion and Ionization: The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system. Electrospray ionization (ESI) is a common technique used to generate protonated molecular ions [M+H]⁺.
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer. The analyzer measures the mass-to-charge ratio (m/z) of the ions with high precision.
-
Data Acquisition and Analysis: The instrument acquires the mass spectrum, and the accurate mass of the protonated molecule is determined. The theoretical exact mass of the [M+H]⁺ ion is calculated, and the measured mass is compared to confirm the elemental composition and, consequently, the molecular weight.
Visualization
The following diagram illustrates the molecular structure of N-Methyl-d3-form-d1-amide.
Caption: Molecular structure of N-Methyl-d3-form-d1-amide.
References
An In-depth Technical Guide to the Isotopic Purity of N-Methyl-d3-form-d1-amide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of N-Methyl-d3-form-d1-amide (CAS No. 110505-55-0), a deuterated analog of N-methylformamide. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work. The guide details the synthesis, quantitative analysis of isotopic distribution, and the analytical methodologies employed to ensure the quality and consistency of this critical research tool.
Introduction
N-Methyl-d3-form-d1-amide is a stable, isotopically labeled molecule widely used in various scientific disciplines, including pharmaceutical development, metabolic research, and environmental studies.[1] Its primary application is as an internal standard in quantitative mass spectrometry-based assays and as a tracer in metabolic studies. The substitution of hydrogen with deuterium atoms provides a distinct mass shift, allowing for its differentiation from its endogenous, non-labeled counterpart.[2] The utility and reliability of this compound are directly dependent on its isotopic purity and the precise knowledge of its isotopic distribution.
Synthesis of N-Methyl-d3-form-d1-amide
The synthesis of N-Methyl-d3-form-d1-amide is typically achieved through the N-methylation of a deuterated formamide precursor or the reaction of a deuterated methylamine species with a deuterated formic acid derivative. A common synthetic route involves the reaction of methyl-d3-amine hydrochloride with formyl-d1-methoxide.
Experimental Protocol: Synthesis of N-Methyl-d3-form-d1-amide
This protocol is a representative method for the synthesis of N-Methyl-d3-form-d1-amide, adapted from established procedures for the synthesis of N-methylformamide.[3][4]
Materials:
-
Methyl-d3-amine hydrochloride (CD₃NH₂·HCl)
-
Sodium metal
-
Methanol-d4 (CD₃OD)
-
Methyl-d1-formate (DCOOCH₃)
-
Dichloromethane (anhydrous)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Preparation of Sodium Methoxide-d3: Under an inert atmosphere (e.g., argon or nitrogen), carefully add sodium metal (1.0 eq) in small portions to anhydrous methanol-d4 (a sufficient volume to dissolve the sodium) at 0 °C. Allow the mixture to stir until all the sodium has reacted to form a solution of sodium methoxide-d3 (NaOCD₃).
-
Reaction with Methyl-d1-formate: To the freshly prepared sodium methoxide-d3 solution, add methyl-d1-formate (1.0 eq) dropwise while maintaining the temperature at 0 °C.
-
Addition of Methyl-d3-amine hydrochloride: Following the addition of methyl-d1-formate, add methyl-d3-amine hydrochloride (1.0 eq) portion-wise to the reaction mixture.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Extraction: Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess methanol-d4. Re-dissolve the residue in dichloromethane and filter to remove the precipitated sodium chloride.
-
Drying and Solvent Removal: Dry the organic filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Methyl-d3-form-d1-amide.
-
Purification: The crude product can be further purified by vacuum distillation to obtain the final product with high chemical purity.
Isotopic Purity and Distribution
The isotopic purity of N-Methyl-d3-form-d1-amide is a critical parameter that defines its quality. Commercially available N-Methyl-d3-form-d1-amide typically exhibits a high degree of deuterium enrichment, often stated as 99 atom % D.[5] However, for rigorous quantitative applications, a detailed understanding of the isotopic distribution is essential. This includes the relative abundance of the desired d4 isotopologue, as well as the presence of minor isotopologues (d0, d1, d2, d3).
Quantitative Data Presentation
The following table summarizes a representative isotopic distribution for a high-purity batch of N-Methyl-d3-form-d1-amide.
| Isotopologue | Designation | Theoretical Mass (Da) | Representative Abundance (%) |
| N-Methylformamide | d0 | 59.0426 | < 0.1 |
| N-Methyl-dx-form-dy-amide | d1 | 60.0489 | < 0.5 |
| N-Methyl-dx-form-dy-amide | d2 | 61.0552 | < 1.0 |
| N-Methyl-dx-form-dy-amide | d3 | 62.0615 | ~ 2.0 |
| N-Methyl-d3-form-d1-amide | d4 | 63.0678 | > 96.5 |
Analytical Methodologies for Isotopic Purity Determination
The determination of the isotopic purity and distribution of N-Methyl-d3-form-d1-amide is primarily accomplished using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
4.1.1. Experimental Protocol: LC-HRMS Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system is recommended.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure the elution and separation of the analyte from any potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan from m/z 50-150.
-
Resolution: > 60,000 FWHM.
-
Data Analysis: Extract the ion chromatograms for the protonated molecular ions of each isotopologue (d0: m/z 60.0504, d1: m/z 61.0567, d2: m/z 62.0630, d3: m/z 63.0693, d4: m/z 64.0756). The relative abundance of each isotopologue is determined by integrating the peak areas of their respective extracted ion chromatograms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the high level of deuteration, conventional ¹H NMR spectroscopy has limited utility for determining isotopic purity. Instead, ²H (Deuterium) NMR or ¹³C NMR spectroscopy are more informative.
4.2.1. Experimental Protocol: ²H NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.
-
Sample Preparation: Dissolve approximately 10-20 mg of N-Methyl-d3-form-d1-amide in a protonated solvent (e.g., CHCl₃ or DMSO).
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment for ²H.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation.
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis: The ²H NMR spectrum will show two signals corresponding to the deuterium on the formyl group and the deuterium on the methyl group. The integration of these signals can confirm the relative deuteration at each site. The absence of significant signals at the chemical shifts corresponding to residual protons provides a qualitative measure of high isotopic enrichment. For quantitative analysis, the integral of the residual proton signals in a high-resolution ¹H NMR spectrum can be compared to the integral of a known internal standard.
Visualizations
The following diagrams illustrate the synthetic pathway and the analytical workflow for determining the isotopic purity of N-Methyl-d3-form-d1-amide.
Caption: Synthetic pathway for N-Methyl-d3-form-d1-amide.
Caption: Analytical workflow for isotopic purity determination.
References
- 1. Cas 110505-55-0,N-METHYL-D3-FORM-D1-AMIDE | lookchem [lookchem.com]
- 2. Buy N-METHYL-D3-FORM-D1-AMIDE (EVT-1443672) | 110505-55-0 [evitachem.com]
- 3. prepchem.com [prepchem.com]
- 4. Preparation of N-methylformamide - [www.rhodium.ws] [erowid.org]
- 5. N-Methyl-d3-form-d1-amide, CDN 0.25 g | Buy Online | CDN | Fisher Scientific [fishersci.at]
An In-depth Technical Guide to the NMR Spectrum of N-Methyl-d3-form-d1-amide
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of N-Methyl-d3-form-d1-amide. Designed for researchers, scientists, and professionals in drug development, this document details the expected spectral data based on its non-deuterated analog, N-methylformamide, and outlines standard experimental protocols for data acquisition.
Introduction
N-Methyl-d3-form-d1-amide is a deuterated isotopologue of N-methylformamide. The substitution of hydrogen with deuterium at specific positions—the methyl group (-CD3) and the formyl group (-CDO)—makes it a valuable internal standard in mass spectrometry-based assays and a useful tool in mechanistic studies of chemical reactions. Understanding its NMR spectrum is crucial for verifying its isotopic purity and for its application in various research contexts. Due to the scarcity of directly published NMR spectra for N-Methyl-d3-form-d1-amide, this guide provides a detailed prediction based on the well-documented spectra of N-methylformamide.
Predicted NMR Spectral Data
The presence of deuterium atoms at the methyl and formyl positions will lead to significant and predictable changes in the 1H and 13C NMR spectra compared to the non-deuterated N-methylformamide.
Predicted 1H NMR Spectrum
In a standard 1H NMR experiment, signals from protons directly attached to deuterium are absent. Therefore, the spectrum of N-Methyl-d3-form-d1-amide is expected to be significantly simplified compared to N-methylformamide. The only observable proton signal will be from the N-H group. Due to restricted rotation around the amide C-N bond, N-methylformamide exists as a mixture of cis and trans rotamers, which would typically give rise to two sets of signals. In the case of the deuterated compound, we expect to see two broad singlets for the N-H proton of the two rotamers.
Predicted 13C NMR Spectrum
In a proton-decoupled 13C NMR spectrum, the carbons attached to deuterium will exhibit a characteristic multiplet splitting pattern due to C-D coupling (a triplet for the -CDO carbon and a septet for the -CD3 carbon, although the latter may be complex and have low signal intensity). The chemical shifts will be very similar to those of N-methylformamide, with a slight upfield isotope shift.
NMR Spectral Data of N-Methylformamide (for comparison)
The following tables summarize the reported 1H and 13C NMR spectral data for the non-deuterated parent compound, N-methylformamide, in chloroform-d (CDCl3). This data serves as the basis for predicting the spectrum of N-Methyl-d3-form-d1-amide. The presence of two isomers (cis and trans) is due to the restricted rotation around the amide bond.
Table 1: 1H NMR Data for N-Methylformamide in CDCl3 [1]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 8.16 | Singlet | Formyl H (cis) |
| 8.03 | Singlet | Formyl H (trans) |
| 7.40 | Broad Singlet | NH (cis/trans) |
| 2.94 | Doublet | Methyl H (trans) |
| 2.82 | Doublet | Methyl H (cis) |
Table 2: 13C NMR Data for N-Methylformamide in CDCl3
| Chemical Shift (ppm) | Assignment |
| 166.4 | Carbonyl C (cis) |
| 163.0 | Carbonyl C (trans) |
| 31.3 | Methyl C (cis) |
| 26.5 | Methyl C (trans) |
Experimental Protocols
The following sections describe standard methodologies for the preparation of samples and the acquisition of NMR spectra for small organic molecules like N-Methyl-d3-form-d1-amide.
Sample Preparation
A standard protocol for preparing an NMR sample of a small organic molecule is as follows:
-
Sample Weighing: Accurately weigh 5-25 mg of the compound for 1H NMR and 50-100 mg for 13C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, DMSO-d6, Acetone-d6). The solvent should not have signals that overlap with the expected signals of the analyte.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
NMR Data Acquisition
The following is a general procedure for acquiring 1D NMR spectra:
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
1H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
-
Apply a 90° pulse and acquire the Free Induction Decay (FID).
-
-
13C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Set the number of scans to achieve a good signal-to-noise ratio (this will be significantly higher than for 1H NMR, often several hundred to thousands of scans).
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift axis using the residual solvent peak or the internal standard.
-
Integrate the signals in the 1H spectrum.
-
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.
Caption: Logical workflow for NMR analysis.
References
Technical Guide to the Safety of N-Methyl-d3-form-d1-amide
Disclaimer: This document provides a comprehensive safety overview for N-Methyl-d3-form-d1-amide. Due to the limited availability of a specific Safety Data Sheet (SDS) for this deuterated compound, this guide leverages safety data from its non-deuterated analogue, N-Methylformamide (NMF), CAS No. 123-39-7. It is presumed that the toxicological and safety profiles are comparable. This guide is intended for researchers, scientists, and drug development professionals and should be used in conjunction with standard laboratory safety practices.
Chemical and Physical Properties
This section summarizes the known physical and chemical properties of both N-Methyl-d3-form-d1-amide and its non-deuterated counterpart, N-Methylformamide.
| Property | N-Methyl-d3-form-d1-amide | N-Methylformamide |
| CAS Number | 1173018-73-7 | 123-39-7 |
| Molecular Formula | C₂D₄HNO | C₂H₅NO |
| Molecular Weight | 63.09 g/mol | 59.07 g/mol |
| Appearance | Not specified | Colorless liquid |
| Boiling Point | Not specified | 199-201 °C |
| Melting Point | Not specified | -3.2 °C |
| Flash Point | Not specified | 111 °C (closed cup) |
| Density | Not specified | 1.003 g/cm³ |
| Solubility | Not specified | Soluble in water |
| Vapor Pressure | Not specified | 0.25 mmHg @ 25 °C |
Toxicological Data
The toxicological data presented below is for N-Methylformamide and should be considered indicative for N-Methyl-d3-form-d1-amide.
| Parameter | Value | Species | Route | Reference |
| LD50 (Oral) | 4,000 mg/kg | Rat | Oral | [1] |
| NOAEL (Maternal and Developmental) | 50 mg/kg/day | Rat | Oral (gavage) | [2] |
| NOAEC (Microscopic Liver Injury) | 200 ppm | Rat | Inhalation | [3] |
| NOAEL (Dam and Fetus) | 15 ppm | Rat | Inhalation | [4] |
Abbreviations: LD50 - Lethal Dose, 50%; NOAEL - No-Observed-Adverse-Effect Level; NOAEC - No-Observed-Adverse-Effect Concentration.
Hazard Identification and Classification
Based on the data for N-Methylformamide, the following hazard classifications are presumed.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Dermal | 4 | Harmful in contact with skin |
| Reproductive Toxicity | 1B | May damage fertility or the unborn child |
Experimental Protocols
The following are generalized experimental protocols for acute toxicity studies based on OECD guidelines and specific study descriptions for N-Methylformamide.
Acute Oral Toxicity (LD50)
Objective: To determine the median lethal dose (LD50) of a substance when administered orally.
Methodology:
-
Test Species: Albino rats (Wistar or Sprague-Dawley strain), healthy young adults.
-
Animal Housing: Housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Access to standard pellet diet and water ad libitum, except for a brief fasting period before dosing.
-
Dosage Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., distilled water, corn oil).
-
Administration: A single dose is administered to the animals by oral gavage using a stomach tube.
-
Dose Levels: A range of dose levels are selected to cause a range of responses from no effect to mortality. A preliminary range-finding study may be conducted on a small number of animals.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days post-dosing.
-
Necropsy: All animals (those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy.
-
Data Analysis: The LD50 is calculated using a recognized statistical method (e.g., Probit analysis).
Acute Dermal Toxicity
Objective: To assess the potential for a substance to cause toxicity through skin contact.
Methodology:
-
Test Species: Albino rabbits, healthy young adults.
-
Animal Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
Application: The test substance is applied uniformly over a shaved area of at least 10% of the body surface. The application site is then covered with a porous gauze dressing.
-
Exposure Duration: The dressing is held in place for a 24-hour exposure period.
-
Observation Period: Following removal of the dressing, the animals are observed for 14 days for signs of toxicity, skin irritation (erythema and edema), and mortality.
-
Data Analysis: The toxic response and any local skin reactions are recorded.
Acute Inhalation Toxicity
Objective: To determine the potential of a substance to cause toxicity when inhaled.
Methodology:
-
Test Species: Rats (e.g., Fischer 344), healthy young adults.
-
Exposure System: Whole-body or nose-only inhalation exposure chambers.
-
Atmosphere Generation: The test substance is generated as a vapor or aerosol at various concentrations in the inhalation chamber.
-
Exposure Duration: Typically a single 4- to 6-hour exposure.
-
Concentrations: A range of concentrations are tested to elicit a dose-response relationship.
-
Observation Period: Animals are observed for 14 days post-exposure for clinical signs, body weight changes, and mortality.
-
Pathology: Gross necropsy is performed on all animals, and histopathology may be conducted on target organs.
Logical Relationships and Workflows
SDS Section Inter-relationships
The following diagram illustrates the logical flow of information within a Safety Data Sheet.
References
- 1. Assessment of the developmental toxicity, metabolism, and placental transfer of N,N-dimethylformamide administered to pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thirteen-week inhalation toxicity of N,N-dimethylformamide in F344/N rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. N-methylformamide induces multiple organ toxicity in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of N-Methyl-d3-form-d1-amide in Water
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Solubility and Miscibility
Solubility refers to the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. When two liquids mix completely in all proportions to form a homogeneous solution, they are described as being miscible.[4] The polarity of the molecules involved plays a crucial role in determining solubility and miscibility, often summarized by the adage "like dissolves like".[5] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.
N-Methyl-d3-form-d1-amide, like its non-deuterated counterpart N,N-dimethylformamide, is a polar aprotic solvent. The presence of the carbonyl group and the nitrogen atom creates a significant dipole moment, making the molecule polar. This polarity allows for strong dipole-dipole interactions and the formation of hydrogen bonds with water molecules, leading to high solubility and, in this case, complete miscibility.
Quantitative Data
As N-Methyl-d3-form-d1-amide is expected to be miscible with water, the concept of a specific solubility value (e.g., in g/100 mL) is not applicable. The two liquids will form a single phase regardless of the proportions in which they are mixed.
| Compound | Solvent | Solubility/Miscibility |
| N-Methyl-d3-form-d1-amide | Water | Expected to be miscible in all proportions |
| N,N-Dimethylformamide (DMF) | Water | Miscible in all proportions |
| N,N-Dimethylformamide-d7 (DMF-d7) | Water | Miscible in all proportions |
Experimental Protocol for Determining Miscibility
A straightforward method to qualitatively determine the miscibility of two liquids involves a simple mixing test.
Objective: To determine if N-Methyl-d3-form-d1-amide and water are miscible.
Materials:
-
N-Methyl-d3-form-d1-amide
-
Distilled or deionized water
-
Two clean, dry test tubes with stoppers or caps
-
Pipettes or graduated cylinders for measuring volumes
-
Test tube rack
Procedure:
-
Preparation: Label two test tubes, A and B.
-
Mixing:
-
In test tube A, add 2 mL of water and 2 mL of N-Methyl-d3-form-d1-amide.
-
In test tube B, as a control, add 2 mL of water and 2 mL of a known immiscible liquid (e.g., hexane or vegetable oil).
-
-
Agitation: Securely stopper both test tubes and shake them vigorously for approximately 10-15 seconds to ensure thorough mixing.
-
Observation: Place the test tubes in a rack and allow them to stand undisturbed for 1-2 minutes. Observe the contents of each test tube.
Interpretation of Results:
-
Miscible: If the mixture in test tube A is clear and forms a single, homogeneous layer, the two liquids are miscible.
-
Immiscible: If the mixture in test tube A is cloudy or separates into two distinct layers, the liquids are immiscible. The control tube (B) should show two distinct layers.
-
Partially Miscible: If the liquids form a single phase at first but then separate upon standing, or if they only mix to a certain extent, they are considered partially miscible.
Factors Influencing Solubility of Polar Aprotic Solvents in Water
The solubility of a polar aprotic solvent like N-Methyl-d3-form-d1-amide in water is governed by several key molecular and environmental factors.
Molecular Factors:
-
Polarity: The high polarity of the amide functional group is the primary driver of its water miscibility.
-
Hydrogen Bonding: While N-Methyl-d3-form-d1-amide cannot donate hydrogen bonds (as it lacks a hydrogen atom on the nitrogen), the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, readily interacting with the hydrogen atoms of water molecules.
-
Molecular Size: Generally, for a homologous series of organic compounds, water solubility decreases as the carbon chain length increases and the molecule becomes more non-polar.
Environmental Factors:
-
Temperature: For most solid solutes, solubility increases with temperature. However, for liquids and gases, the effect of temperature can be more complex. For highly miscible liquids like DMF and water, temperature changes within a typical range do not significantly impact their miscibility.
-
Pressure: Pressure has a negligible effect on the solubility of liquids in liquids.
Visualization of Solubility Principles
The following diagram illustrates the logical relationship between the molecular properties of a solute and solvent and the resulting miscibility.
Caption: Factors influencing the miscibility of N-Methyl-d3-form-d1-amide in water.
This guide provides a foundational understanding of the solubility of N-Methyl-d3-form-d1-amide in water, based on established chemical principles and data from its close analog, N,N-dimethylformamide. For critical applications, it is always recommended to perform experimental verification of miscibility under the specific conditions of use.
References
A Technical Guide to N-Methyl-d3-form-d1-amide for Researchers
An In-depth Resource for Scientists and Drug Development Professionals on the Procurement and Application of N-Methyl-d3-form-d1-amide.
This technical guide provides a comprehensive overview of N-Methyl-d3-form-d1-amide, a deuterated analog of N-methylformamide, for researchers, scientists, and professionals in drug development. This document details commercially available sources, their specifications, and in-depth experimental protocols for its application as an internal standard in analytical chemistry and in metabolic studies.
Introduction to N-Methyl-d3-form-d1-amide
N-Methyl-d3-form-d1-amide (CAS No. 110505-55-0) is a stable isotope-labeled version of N-methylformamide, where hydrogen atoms on the methyl and formyl groups have been replaced with deuterium. This isotopic substitution makes it an invaluable tool in various scientific disciplines, particularly in analytical chemistry and drug metabolism studies. Its primary applications include serving as an internal standard for mass spectrometry-based quantification and as a tracer to elucidate metabolic pathways. The increased mass from deuterium substitution allows for clear differentiation from its unlabeled counterpart in mass spectrometric analyses, ensuring accurate quantification and metabolic tracking.
Commercial Suppliers and Product Specifications
A critical aspect of utilizing N-Methyl-d3-form-d1-amide in research is sourcing high-quality material with well-defined purity and isotopic enrichment. Several chemical suppliers offer this compound, each with specific product grades. Below is a comparative summary of the offerings from prominent suppliers.
| Supplier | Catalog Number | Purity | Isotopic Enrichment | Available Quantities |
| LGC Standards | D-5419 | ≥98% (Chemical Purity) | 99 atom % D | 0.1 g, 0.25 g |
| CDN Isotopes (via Fisher Scientific) | D-5419 | ≥98% (Chemical Purity) | 99 atom % D | 0.1 g, 0.25 g |
| Toronto Research Chemicals (TRC) | M225477 | Not specified | Not specified | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
| EvitaChem | EVT-1443672 | ≥98% | 99 atom % D | Inquire |
Note: Data for Toronto Research Chemicals is based on catalog listings; specific purity and isotopic enrichment were not available on the product page and may require inquiry.
Experimental Protocols
The unique properties of N-Methyl-d3-form-d1-amide lend it to several key experimental applications. Detailed methodologies for its use as an internal standard and in metabolic studies are provided below.
Protocol 1: Quantification of Metabolites using N-Methyl-d3-form-d1-amide as an Internal Standard in LC-MS/MS Analysis
This protocol outlines the use of N-Methyl-d3-form-d1-amide as an internal standard (IS) for the accurate quantification of an analyte (e.g., a drug or its metabolite) in a biological matrix like plasma.
Materials:
-
N-Methyl-d3-form-d1-amide
-
Analyte of interest
-
Control biological matrix (e.g., blank human plasma)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a 1 mg/mL stock solution of N-Methyl-d3-form-d1-amide (IS) in the same solvent.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Serially dilute the analyte stock solution with the control biological matrix to prepare a series of calibration standards at different concentrations.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of each calibration standard, QC sample, and study sample in a microcentrifuge tube, add 150 µL of ACN containing the internal standard at a fixed concentration (e.g., 100 ng/mL).
-
Vortex the tubes for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume of the supernatant onto the LC-MS/MS system.
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in ACN.
-
Gradient: A suitable gradient to achieve separation of the analyte and IS from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.
-
Optimize the MS parameters (e.g., collision energy, declustering potential) for both the analyte and the IS by infusing the individual standard solutions.
-
Monitor the specific precursor-to-product ion transitions for the analyte and N-Methyl-d3-form-d1-amide in Multiple Reaction Monitoring (MRM) mode.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.
-
Use a linear regression model with appropriate weighting (e.g., 1/x²) to fit the data.
-
Determine the concentration of the analyte in the QC and study samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: Investigating the Metabolic Fate of N-methylformamide in Mice using Deuterium Labeling
This protocol is adapted from the study by Threadgill et al. (1987) on the metabolism of N-methylformamide in mice and outlines a procedure to trace the metabolic fate of the compound using its deuterated form.[1]
Materials:
-
N-Methyl-d3-form-d1-amide
-
Male BALB/c mice (or other suitable strain)
-
Saline solution (0.9% NaCl)
-
Metabolic cages for urine and feces collection
-
Bile duct cannulation surgical tools (for biliary excretion studies)
-
Sample collection tubes
-
Analytical balance
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Acclimatize the mice to the laboratory conditions for at least one week.
-
Prepare a dosing solution of N-Methyl-d3-form-d1-amide in sterile saline.
-
Administer a single dose of the deuterated compound to the mice via intraperitoneal (i.p.) injection or oral gavage. A typical dose might be in the range of 250 mg/kg.
-
-
Sample Collection:
-
Urine and Feces: House the mice individually in metabolic cages and collect urine and feces at predetermined time intervals (e.g., 0-8h, 8-24h, 24-48h) post-dosing.
-
Bile (for biliary excretion): Anesthetize the mice and perform bile duct cannulation. Collect bile continuously for a defined period (e.g., 0-4h) after administration of the deuterated compound.
-
Blood: Collect blood samples at various time points via a suitable method (e.g., tail vein, cardiac puncture at termination) into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA). Centrifuge the blood to obtain plasma.
-
-
Sample Processing:
-
Store all collected biological samples at -80°C until analysis.
-
Urine and bile samples may be diluted with a suitable buffer before analysis.
-
Plasma samples can be processed using protein precipitation as described in Protocol 1.
-
-
Metabolite Identification and Quantification by LC-MS/MS:
-
Develop an LC-MS/MS method to detect and identify potential deuterated metabolites. This will involve scanning for expected mass shifts corresponding to metabolic transformations (e.g., hydroxylation, demethylation, glutathione conjugation) of N-Methyl-d3-form-d1-amide.
-
For quantification of specific metabolites, synthesize or procure authentic standards of the deuterated metabolites if available. If not, semi-quantitative analysis can be performed by comparing the peak areas of the metabolites to the internal standard.
-
Use the non-deuterated form of the expected metabolites as standards to determine their chromatographic retention times and fragmentation patterns, which will aid in the identification of their deuterated counterparts.
-
-
Data Analysis:
-
Analyze the LC-MS/MS data to identify the major and minor deuterated metabolites in urine, feces, bile, and plasma.
-
Quantify the amount of each metabolite excreted or present in the circulation over time to determine the pharmacokinetic profile and metabolic pathways of N-methylformamide.
-
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the conceptualization of the experimental processes and the underlying biochemical pathways, the following diagrams have been generated using Graphviz.
Caption: Workflow for Analyte Quantification using a Deuterated Internal Standard.
Caption: Postulated Metabolic Pathways of N-Methyl-d3-form-d1-amide.
Conclusion
N-Methyl-d3-form-d1-amide is a powerful tool for researchers in drug development and analytical chemistry. The selection of a reliable supplier providing high-purity and isotopically enriched material is crucial for the integrity of experimental results. The detailed protocols provided in this guide offer a solid foundation for the application of this deuterated standard in quantitative bioanalysis and metabolic studies. The visualization of experimental workflows and metabolic pathways further aids in the understanding and implementation of these methodologies. As the field of metabolomics and pharmacokinetic analysis continues to advance, the use of stable isotope-labeled compounds like N-Methyl-d3-form-d1-amide will remain a cornerstone of precise and accurate research.
References
An In-depth Technical Guide on N-Methyl-d3-form-d1-amide
This technical guide provides a comprehensive overview of the physical and chemical properties of N-Methyl-d3-form-d1-amide, an isotopically labeled analog of N-methylformamide. The information is tailored for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for enhanced analytical tracking and quantification.
Chemical Identity and Physical Properties
N-Methyl-d3-form-d1-amide is a deuterated form of N-methylformamide where four hydrogen atoms have been replaced by deuterium isotopes. This substitution is strategically placed on the N-methyl group (-NCD₃) and the formyl group (-CDO). The primary utility of this compound lies in its application as an internal standard for mass spectrometry-based analyses and as a tracer in metabolic or environmental studies.[1] Its physical appearance is that of a liquid at room temperature, typically colorless or pale yellow, with a characteristic amine-like odor.[2]
The key quantitative properties of N-Methyl-d3-form-d1-amide are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 110505-55-0 | [1][2][3] |
| Molecular Formula | C₂D₄HNO | |
| Molecular Weight | 63.09 g/mol | |
| Physical State | Liquid at room temperature | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 182.5 °C at 760 mmHg | |
| Density | 0.932 g/cm³ | |
| Flash Point | 81.5 °C | |
| Solubility | While specific data is not available, simple amides with five or six carbons or fewer are generally soluble in water due to the polarity of the amide group and its capacity for hydrogen bonding. |
Structural Information and Isotopic Labeling
The defining feature of N-Methyl-d3-form-d1-amide is its isotopic enrichment. The deuterium atoms create a mass shift compared to the unlabeled parent compound, N-methylformamide (MW 59.07 g/mol ), which is essential for its function in analytical chemistry.
The relationship between the parent compound and its deuterated analog is illustrated below. The isotopic substitution provides a distinct mass signature without significantly altering the chemical behavior of the molecule, making it an ideal internal standard.
Experimental Protocols and Applications
While specific, detailed experimental protocols for this compound are proprietary to various research applications, a general methodology for its synthesis can be described. Its primary applications are found in scientific research where precise quantification is necessary.
The synthesis of N-Methyl-d3-form-d1-amide is typically achieved through the monoselective N-methylation of a deuterated formamide precursor. The general workflow involves dissolving the formamide in a suitable solvent, followed by the introduction of a methylating agent under controlled temperature conditions.
A generalized workflow for this chemical synthesis is outlined in the diagram below.
-
Analytical Chemistry : It is widely employed as an internal standard to enhance the accuracy and precision of analytical measurements, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.
-
Pharmaceutical Development : In drug metabolism and pharmacokinetic (DMPK) studies, this compound can be used as a tracer to study the metabolic fate of N-methylformamide-containing drugs.
-
Environmental Studies : Its isotopic label allows researchers to track the movement, degradation, and environmental impact of related chemical compounds.
References
Methodological & Application
Application Notes and Protocols for N-Methyl-d3-form-d1-amide in Mass Spectrometry
Topic: N-Methyl-d3-form-d1-amide in Mass Spectrometry Protocols Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Methyl-d3-form-d1-amide (NMF-d4), an isotopically labeled form of N-methylformamide (NMF), serves as a crucial internal standard in quantitative mass spectrometry. Its primary application lies in the biomonitoring of occupational exposure to the solvent N,N-dimethylformamide (DMF).[1][2] DMF is extensively used in various industries, and its metabolism in the human body leads to the formation of several metabolites, including NMF, which is excreted in urine. Accurate quantification of urinary NMF is essential for assessing exposure levels and ensuring workplace safety.
The use of a stable isotope-labeled internal standard like N-Methyl-d3-form-d1-amide is the gold standard for quantitative analysis.[3] This is because it shares nearly identical chemical and physical properties with the analyte (NMF), ensuring similar behavior during sample preparation, chromatography, and ionization.[3] However, due to its increased mass, it can be differentiated by the mass spectrometer. This allows for the correction of analytical variability, such as matrix effects and inconsistencies in sample recovery, leading to highly accurate and precise measurements.
Application: Biomonitoring of N,N-dimethylformamide (DMF) Exposure
The most prominent application of N-Methyl-d3-form-d1-amide is in the quantitative analysis of N-methylformamide (NMF) in urine samples of workers occupationally exposed to DMF. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this purpose.
Signaling Pathway and Metabolic Fate of DMF
The metabolic pathway of DMF is crucial to understanding the rationale for monitoring NMF. The following diagram illustrates the metabolic conversion of DMF to its major urinary metabolites.
Caption: Metabolic pathway of N,N-dimethylformamide (DMF).
Experimental Workflow
The general workflow for the quantification of urinary NMF using N-Methyl-d3-form-d1-amide as an internal standard is depicted below.
Caption: General workflow for urinary NMF quantification.
Detailed Experimental Protocol
This protocol is based on the principles of the method described by Sohn et al. (2005) for the simultaneous determination of DMF metabolites in urine by LC-MS/MS.[1]
Materials and Reagents
-
N-methylformamide (NMF), analytical standard grade
-
N-Methyl-d3-form-d1-amide (NMF-d4), ≥98% chemical purity, ≥99% isotopic purity
-
Methanol, LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Control urine samples (drug-free)
Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of NMF and N-Methyl-d3-form-d1-amide in methanol.
-
Working Standard Solutions: Serially dilute the NMF stock solution with a 10:90 (v/v) mixture of methanol and 2mM formic acid in water to prepare calibration standards.
-
Internal Standard Working Solution (1 µg/mL): Dilute the N-Methyl-d3-form-d1-amide stock solution with the same diluent.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking control urine with known amounts of NMF.
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of urine sample, add 10 µL of the internal standard working solution (1 µg/mL N-Methyl-d3-form-d1-amide).
-
Add 890 µL of a 10:90 (v/v) mixture of methanol and 2mM formic acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
Liquid Chromatography (LC):
-
Column: Capcell Pak MF SG80 (or equivalent C18 column)
-
Mobile Phase: 10:90 (v/v) methanol and 2mM formic acid in water
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
Tandem Mass Spectrometry (MS/MS):
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
IonSpray Voltage: 5500 V
-
Temperature: 500 °C
-
Curtain Gas: 20 psi
-
Collision Gas: Nitrogen
-
MRM Transitions: The following transitions should be optimized on the specific instrument:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| N-methylformamide (NMF) | 60.1 | 32.1 | 150 | Optimize |
| N-Methyl-d3-form-d1-amide | 64.1 | 36.1 | 150 | Optimize |
Note: The product ions are proposed based on the neutral loss of carbon monoxide (CO). The collision energy should be optimized for the specific instrument to achieve maximum signal intensity.
Data Presentation and Method Validation
The following tables summarize the typical quantitative performance of an LC-MS/MS method for NMF in urine using N-Methyl-d3-form-d1-amide as an internal standard, based on published data.
Table 1: Method Validation Parameters
| Parameter | Typical Value/Range |
| Linearity Range | 0.004 - 8 µg/mL |
| Correlation Coefficient (r) | > 0.999 |
| Limit of Detection (LOD) | ~0.001 µg/mL |
| Limit of Quantification (LOQ) | 0.004 µg/mL |
Table 2: Precision and Accuracy Data
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low | 0.01 | < 10% | < 10% | 95 - 115% |
| Medium | 0.1 | < 10% | < 10% | 95 - 115% |
| High | 5 | < 10% | < 10% | 95 - 115% |
Data presented are representative values from the literature and may vary depending on the specific instrumentation and laboratory conditions.
Conclusion
N-Methyl-d3-form-d1-amide is an indispensable tool for the accurate and precise quantification of N-methylformamide in biological matrices by isotope dilution mass spectrometry. The detailed LC-MS/MS protocol provided here offers a robust and sensitive method for the biomonitoring of occupational exposure to DMF. The use of a stable isotope-labeled internal standard minimizes analytical variability, ensuring high-quality data for research, clinical, and industrial hygiene applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of N-hydroxymethyl-N-methylformamide, N-methylformamide and N-acetyl-S-(N-methylcarbamoyl)cystein in urine samples from workers exposed to N,N-dimethylformamide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of mass spectrometry in the study of chemically-reactive drug metabolites. Application of MS/MS and LC/MS to the analysis of glutathione- and related S-linked conjugates of N-methylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deuterated Solvents in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selection and use of deuterated solvents for Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation and data acquisition are included to ensure the generation of high-quality, reproducible NMR data for structural elucidation, reaction monitoring, and quantitative analysis.
The Role of Deuterated Solvents in NMR Spectroscopy
Deuterated solvents are indispensable in ¹H NMR (proton NMR) spectroscopy. In these solvents, hydrogen atoms (¹H) are replaced with their heavier isotope, deuterium (²H or D). This isotopic substitution is critical for several reasons:
-
Minimizing Solvent Interference : Standard, non-deuterated solvents contain a vast excess of protons compared to the analyte. This results in a massive solvent signal that would otherwise obscure the signals from the sample of interest. Since deuterium resonates at a different frequency from protons, using a deuterated solvent renders the solvent essentially "invisible" in the ¹H NMR spectrum.[1][2][3]
-
Enabling the Lock System : Modern NMR spectrometers utilize a deuterium frequency lock system to stabilize the magnetic field. The spectrometer constantly monitors the deuterium signal from the solvent to correct for any magnetic field drift, ensuring high resolution and spectral stability over time.[3]
-
Providing a Chemical Shift Reference : Although deuteration is never 100% complete, the small, residual protonated solvent signal is sharp and has a well-documented chemical shift. This residual peak can be used as a secondary internal reference to calibrate the chemical shift axis of the spectrum.[1]
Properties of Common Deuterated Solvents
The choice of a deuterated solvent is dictated by the solubility of the analyte, its chemical inertness, and the desired temperature range for the experiment. The properties of several commonly used deuterated solvents are summarized in the tables below.
Physical Properties of Common Deuterated Solvents
This table provides essential physical properties of commonly used deuterated solvents to aid in solvent selection based on the experimental requirements.
| Solvent Name | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) |
| Acetone-d₆ | C₃D₆O | 64.12 | -94 | 56 | 0.87 |
| Acetonitrile-d₃ | C₂D₃N | 44.07 | -45 | 82 | 0.84 |
| Benzene-d₆ | C₆D₆ | 84.15 | 5.5 | 80 | 0.95 |
| Chloroform-d | CDCl₃ | 120.38 | -63.5 | 61 | 1.50 |
| Deuterium Oxide | D₂O | 20.03 | 3.8 | 101.4 | 1.11 |
| Dimethyl Sulfoxide-d₆ | C₂D₆SO | 84.17 | 18.5 | 189 | 1.18 |
| Methanol-d₄ | CD₄O | 36.07 | -98 | 65 | 0.89 |
| Dichloromethane-d₂ | CD₂Cl₂ | 86.95 | -97 | 40 | 1.35 |
| Tetrahydrofuran-d₈ | C₄D₈O | 80.16 | -108 | 66 | 0.99 |
| Toluene-d₈ | C₇D₈ | 100.19 | -95 | 111 | 0.94 |
Note: Melting and boiling points are of the corresponding natural abundance compound (except for D₂O) and indicate the useful liquid range.
NMR Properties of Common Deuterated Solvents
This table lists the characteristic ¹H and ¹³C NMR chemical shifts of the residual solvent peaks, which are useful for spectral calibration.
| Solvent Name | Residual ¹H Signal (ppm) | Multiplicity | ¹³C Signal (ppm) | Multiplicity |
| Acetone-d₆ | 2.05 | quintet | 29.84, 206.26 | septet |
| Acetonitrile-d₃ | 1.94 | quintet | 1.32, 118.26 | septet |
| Benzene-d₆ | 7.16 | broad s | 128.06 | triplet |
| Chloroform-d | 7.26 | s | 77.16 | triplet |
| Deuterium Oxide | 4.79 | s | - | - |
| Dimethyl Sulfoxide-d₆ | 2.50 | quintet | 39.52 | septet |
| Methanol-d₄ | 3.31, 4.87 (OH) | quintet, s | 49.00 | septet |
| Dichloromethane-d₂ | 5.32 | triplet | 53.84 | quintet |
| Tetrahydrofuran-d₈ | 1.72, 3.58 | m, m | 25.31, 67.21 | quintet |
| Toluene-d₈ | 2.08, 6.98-7.09 | quintet, m | 20.43, 125.1-137.5 | septet, m |
Note: Chemical shifts can be influenced by temperature, concentration, and the solute.
Experimental Protocols
Adherence to proper sample preparation techniques is crucial for obtaining high-quality NMR spectra. The following protocols provide step-by-step guidance for preparing solid and liquid samples.
Protocol for Preparing a Solid Sample for NMR
This protocol outlines the steps for dissolving a solid compound in a deuterated solvent for NMR analysis.
Materials:
-
Solid sample (5-25 mg for ¹H NMR)
-
Deuterated solvent (approx. 0.6-0.7 mL)
-
NMR tube and cap
-
Vial
-
Pasteur pipette and bulb
-
Cotton wool or glass wool
Procedure:
-
Weigh the sample: Accurately weigh 5-25 mg of the solid sample into a clean, dry vial. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.
-
Add the solvent: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Dissolve the sample: Gently swirl or vortex the vial to dissolve the sample completely. If necessary, gentle heating or sonication can be used, provided the sample is stable under these conditions.
-
Filter the solution: To remove any particulate matter, which can degrade spectral quality, filter the solution into the NMR tube.
-
Prepare a filter by placing a small, tight plug of cotton wool or glass wool into a Pasteur pipette.
-
Transfer the solution through the filter pipette into a clean, dry NMR tube.
-
-
Adjust the volume: Ensure the final volume in the NMR tube is approximately 0.6-0.7 mL, corresponding to a height of about 4-5 cm.
-
Cap and label: Securely cap the NMR tube and label it clearly.
-
Clean the tube: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with ethanol or isopropanol to remove any dust or fingerprints.
Protocol for Preparing a Liquid Sample for NMR
This protocol describes the dilution of a liquid sample in a deuterated solvent for NMR analysis.
Materials:
-
Liquid sample (1-2 drops)
-
Deuterated solvent (approx. 0.6-0.7 mL)
-
NMR tube and cap
-
Pasteur pipette and bulb
Procedure:
-
Add the sample: Place 1-2 drops of the liquid sample directly into a clean, dry NMR tube.
-
Add the solvent: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.
-
Mix the solution: Cap the NMR tube and invert it several times to ensure the solution is homogeneous.
-
Adjust the volume: Check that the final volume is approximately 0.6-0.7 mL (4-5 cm height).
-
Cap and label: Securely cap the NMR tube and label it clearly.
-
Clean the tube: Wipe the outside of the NMR tube with a lint-free tissue moistened with ethanol or isopropanol.
Standard ¹H NMR Data Acquisition Protocol
This protocol provides a general procedure for acquiring a standard one-dimensional ¹H NMR spectrum. Spectrometer-specific software and procedures may vary.
-
Insert the sample: Carefully place the prepared NMR tube into a spinner turbine and ensure it is positioned at the correct height using a depth gauge. Insert the sample into the NMR spectrometer.
-
Lock: The spectrometer will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim: The magnetic field homogeneity is optimized through a process called shimming. This can be performed manually or automatically to achieve sharp, symmetrical peaks.
-
Tune and Match: The probe is tuned to the ¹H frequency to maximize the signal-to-noise ratio.
-
Set Acquisition Parameters:
-
Pulse Program: Select a standard 1D proton pulse sequence (e.g., zg30 or a sequence with presaturation for water suppression like noesygppr1d).
-
Number of Scans (NS): For a typical sample with sufficient concentration, 8 to 16 scans are usually adequate.
-
Receiver Gain (RG): The receiver gain should be set to an appropriate level to avoid signal clipping. This is often set automatically.
-
Acquisition Time (AQ): A typical acquisition time is 2-4 seconds.
-
Relaxation Delay (D1): A delay of 1-5 seconds is common to allow for relaxation of the nuclei between scans.
-
Spectral Width (SW): Set the spectral width to encompass all expected proton signals (e.g., -2 to 12 ppm).
-
-
Acquire the Spectrum: Start the acquisition. The raw data, known as the Free Induction Decay (FID), will be collected.
-
Process the Data:
-
Fourier Transform (FT): The FID is converted from the time domain to the frequency domain via a Fourier Transform to generate the NMR spectrum.
-
Phase Correction: The phase of the spectrum is manually or automatically adjusted to ensure all peaks are in pure absorption mode (positive and symmetrical).
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integration: The area under each peak is integrated to determine the relative number of protons.
-
Visualized Workflows
Deuterated Solvent Selection Workflow
The selection of an appropriate deuterated solvent is a critical first step in any NMR experiment. The following diagram illustrates a logical workflow for this process.
Caption: A flowchart for selecting the appropriate deuterated solvent.
General NMR Sample Preparation Workflow
This diagram outlines the key steps involved in preparing a sample for NMR analysis, from initial preparation to the final clean tube ready for the spectrometer.
Caption: A workflow for preparing an NMR sample.
Troubleshooting Common NMR Issues
This diagram provides a logical approach to troubleshooting common problems encountered during NMR data acquisition and processing.
Caption: A troubleshooting guide for common NMR problems.
References
Application Notes and Protocols for N-Methyl-d3-form-d1-amide in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a critical methodology for quantifying the rates of metabolic reactions within a biological system. The use of stable isotope tracers is central to MFA, providing empirical data to resolve intracellular fluxes. N-Methyl-d3-form-d1-amide is a deuterated analog of N-methylformamide (NMF), a compound of interest in toxicology and pharmacology. The strategic placement of deuterium at both the methyl (d3) and formyl (d1) positions provides a unique tool to probe the metabolic fate of NMF. Isotopic labeling at these sites can block or significantly slow down metabolic oxidation, allowing researchers to dissect specific metabolic pathways and their contributions to cellular metabolism and toxicity.
While the direct application of N-Methyl-d3-form-d1-amide in quantitative metabolic flux analysis of central carbon metabolism is not yet widely documented in peer-reviewed literature, its utility in metabolic studies, particularly in toxicogenomics, has been demonstrated.[1] These application notes provide a framework for the potential use of N-Methyl-d3-form-d1-amide as a tracer in metabolic flux analysis, based on established MFA principles and the known metabolism of N-methylformamide. The protocols provided are general and will require optimization for specific experimental systems.
Principle of the Method
N-methylformamide is metabolized in vivo through two primary pathways: N-demethylation, which releases formaldehyde, and deformylation, which releases methylamine. The formaldehyde can enter the one-carbon pool, which is crucial for the biosynthesis of nucleotides, amino acids, and other essential biomolecules. Methylamine can be further metabolized. By using N-Methyl-d3-form-d1-amide, the kinetic isotope effect of the carbon-deuterium bonds can be leveraged to slow down these metabolic conversions. This allows for a more detailed investigation of the flux through these pathways and the downstream fate of the resulting one-carbon and methylamine units.
In a metabolic flux analysis experiment, cells or organisms are cultured in the presence of N-Methyl-d3-form-d1-amide. The deuterium labels are traced into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The resulting mass isotopomer distributions (MIDs) of key metabolites are then used in computational models to estimate intracellular metabolic fluxes.
Potential Applications
-
Toxicology and Drug Metabolism: Elucidating the metabolic pathways of N-methylformamide and related compounds to understand mechanisms of toxicity. The use of deuterated analogs can help identify the specific metabolic routes responsible for the formation of reactive metabolites.[1]
-
One-Carbon Metabolism: Tracing the contribution of the formyl group to the cellular one-carbon pool and its subsequent incorporation into purines, thymidine, and amino acids like serine and glycine.
-
Nitrogen Metabolism: Following the fate of the methylamine group to understand its role in nitrogen-containing biosynthetic pathways.
-
Pharmacokinetics: Studying how isotopic substitution affects the absorption, distribution, metabolism, and excretion (ADME) of N-methylformamide.
Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling
This protocol describes the general procedure for labeling cultured mammalian cells with N-Methyl-d3-form-d1-amide.
-
Cell Seeding: Plate cells at a desired density in standard culture medium and grow to mid-exponential phase.
-
Media Preparation: Prepare a labeling medium by supplementing a base medium (e.g., DMEM, RPMI-1640) with N-Methyl-d3-form-d1-amide to a final concentration typically in the range of 1-10 mM. The exact concentration should be determined empirically to avoid toxicity while ensuring sufficient label incorporation.
-
Isotopic Labeling: Aspirate the standard medium and replace it with the pre-warmed labeling medium.
-
Time Course: Incubate the cells for various durations to determine the time required to reach isotopic steady state. This will depend on the turnover rates of the metabolites of interest.
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a cold extraction solvent (e.g., 80:20 methanol:water at -80°C) to the culture dish.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant containing the polar metabolites to a new tube for analysis.
-
Protocol 2: Sample Preparation for GC-MS Analysis
For the analysis of amino acids and other non-volatile metabolites by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is required to increase their volatility.
-
Drying: Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.
-
Derivatization:
-
Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) + 1% tert-butyldimethylchlorosilane (TBDMSCl) and 50 µL of pyridine to the dried extract.
-
Incubate at 60°C for 30-60 minutes to form TBDMS derivatives.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into a GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient to separate the derivatized metabolites.
-
Operate the mass spectrometer in full scan or selected ion monitoring (SIM) mode to acquire mass spectra and determine the mass isotopomer distributions of the target metabolites.
-
Data Presentation
The primary quantitative data from an MFA experiment are the mass isotopomer distributions (MIDs) of metabolites. These are typically presented in tables. The MIDs are then used to calculate metabolic fluxes, which can also be summarized in a table for comparison across different experimental conditions.
Note: The following tables contain hypothetical data for illustrative purposes only, as specific quantitative flux data for N-Methyl-d3-form-d1-amide is not currently available in the literature.
Table 1: Hypothetical Mass Isotopomer Distribution of Serine
| Mass Isotopomer | Natural Abundance (%) | Labeled (%) |
| M+0 | 95.1 | 80.5 |
| M+1 (from d1-formyl) | 4.2 | 15.2 |
| M+2 | 0.6 | 3.1 |
| M+3 | 0.1 | 1.2 |
Table 2: Hypothetical Relative Fluxes Through One-Carbon Metabolism
| Metabolic Reaction | Control Flux (relative units) | N-Methyl-d3-form-d1-amide Treated Flux (relative units) |
| Serine Hydroxymethyltransferase (SHMT) | 100 | 95 |
| Methylene-THF Dehydrogenase (MTHFD) | 80 | 75 |
| Formate Dehydrogenase | 20 | 15 |
| NMF Deformylation | 0 | 5 (estimated) |
Visualization of Workflows and Pathways
Experimental Workflow for Metabolic Flux Analysis
Proposed Metabolic Fate of N-Methyl-d3-form-d1-amide
Conclusion
N-Methyl-d3-form-d1-amide represents a potentially valuable tool for detailed metabolic studies, particularly in the fields of toxicology and drug metabolism. While its application in quantitative MFA for central carbon metabolism is an area that warrants further exploration, the principles and protocols outlined in these application notes provide a solid foundation for researchers interested in utilizing this and other deuterated compounds to probe metabolic pathways. The ability to selectively slow down metabolic reactions through the kinetic isotope effect offers a unique advantage in dissecting complex metabolic networks. As with any MFA study, careful experimental design, optimization of protocols, and rigorous data analysis are paramount to obtaining meaningful and reproducible results.
References
Application Notes and Protocols for Sample Preparation Using N-Methyl-d3-form-d1-amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-d3-form-d1-amide ([d4]-N-methylformamide) is a deuterated isotopologue of N-methylformamide (NMF). It serves as an ideal internal standard for the quantitative analysis of NMF in biological matrices such as urine and plasma. The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based quantification, as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response.
These application notes provide a detailed protocol for the determination of N-methylformamide in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with N-Methyl-d3-form-d1-amide as an internal standard. This method is particularly relevant for biomonitoring of occupational exposure to the industrial solvent N,N-dimethylformamide (DMF), as NMF is a major metabolite.
Application: Biomonitoring of N,N-Dimethylformamide (DMF) Exposure
Occupational exposure to DMF is a significant concern in industries such as synthetic leather production, chemical manufacturing, and pharmaceuticals. Biomonitoring of urinary metabolites is a reliable method to assess the absorbed dose of DMF. The primary metabolites of DMF include N-hydroxymethyl-N-methylformamide (HMMF), N-methylformamide (NMF), and N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC).
A challenge in the analysis of these metabolites is the thermal instability of HMMF, which can convert to NMF in the high-temperature injection port of a gas chromatograph (GC). Therefore, LC-MS/MS is the preferred method for the specific quantification of NMF. The use of N-Methyl-d3-form-d1-amide as an internal standard ensures high accuracy and precision in the measurement of NMF concentrations, which can then be correlated with DMF exposure levels.
Experimental Protocol: Quantification of N-Methylformamide in Urine by LC-MS/MS
This protocol describes a "dilute-and-shoot" method, which is a simple and high-throughput approach for preparing urine samples for LC-MS/MS analysis.
1. Materials and Reagents
-
N-Methylformamide (analyte standard)
-
N-Methyl-d3-form-d1-amide (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Urine samples (collected from exposed and non-exposed individuals)
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
2. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-methylformamide and N-Methyl-d3-form-d1-amide in methanol.
-
Working Standard Solutions: Serially dilute the N-methylformamide stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Internal Standard Working Solution (10 µg/mL): Dilute the N-Methyl-d3-form-d1-amide stock solution with the same diluent.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank urine with known amounts of N-methylformamide.
3. Sample Preparation
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples at 10,000 x g for 10 minutes to pellet any particulate matter.
-
In a clean 1.5 mL microcentrifuge tube, combine:
-
50 µL of the urine supernatant
-
10 µL of the 10 µg/mL N-Methyl-d3-form-d1-amide internal standard working solution.
-
440 µL of 0.1% formic acid in water.
-
-
Vortex the mixture for 30 seconds.
-
Transfer the mixture to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate NMF from endogenous urine components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI positive.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
5. Data Analysis
-
Quantify N-methylformamide by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of N-methylformamide in the urine samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following tables summarize typical quantitative data obtained from method validation experiments.
Table 1: LC-MS/MS MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Methylformamide | 60.1 | 42.1 | 15 |
| N-Methyl-d3-form-d1-amide | 64.1 | 44.1 | 15 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL (r² > 0.99) |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy (% Recovery) | 95 - 105% |
| Matrix Effect | < 10% |
Visualizations
Experimental Workflow
Application Notes and Protocols for N-Methyl-d3-form-d1-amide as a Tracer in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-d3-form-d1-amide is a stable isotope-labeled analog of N-methylformamide (NMF). The substitution of hydrogen atoms with deuterium (d or ²H) at the N-methyl and formyl positions provides a powerful tool for researchers in various biological and biomedical fields. This deuterated tracer allows for the sensitive and specific tracking of NMF's metabolic fate and pharmacokinetic profile in complex biological systems without the safety concerns associated with radioactive isotopes.[1] Its primary applications lie in metabolic studies, pharmacokinetic analysis, and as an internal standard for quantitative bioanalysis.[2]
The deuterium atoms increase the mass of the molecule, enabling its differentiation from the endogenous, non-labeled counterpart by mass spectrometry (MS). This distinction is fundamental to tracer studies, allowing for the elucidation of metabolic pathways, the quantification of metabolite formation, and the investigation of kinetic isotope effects.[3]
Applications
-
Metabolic Pathway Elucidation: Tracing the incorporation of the deuterium label into downstream metabolites helps to map the biotransformation pathways of N-methylformamide.
-
Pharmacokinetic Studies: Co-administration of N-Methyl-d3-form-d1-amide with its non-labeled counterpart allows for the determination of key pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion (ADME), as well as bioavailability.
-
Kinetic Isotope Effect Studies: The difference in the metabolic rate between the deuterated and non-deuterated compound can provide insights into the rate-limiting steps of enzymatic reactions involved in its metabolism.
-
Internal Standard in Quantitative Analysis: Due to its similar chemical and physical properties to N-methylformamide, N-Methyl-d3-form-d1-amide is an ideal internal standard for LC-MS/MS assays, ensuring accurate and precise quantification of the analyte in biological matrices.
Quantitative Data Summary
The following tables summarize key quantitative data related to the metabolism and pharmacokinetics of N-methylformamide, which can be investigated using N-Methyl-d3-form-d1-amide as a tracer.
Table 1: Pharmacokinetic Parameters of N-Methylformamide (NMF) in Humans
| Parameter | Value | Route of Administration | Reference |
| Peak Plasma Concentration (Cmax) | 0.46 mmol/L | Oral (600 mg/m²) | [1] |
| Peak Plasma Concentration (Cmax) | 2.78 mmol/L | IV Bolus (2000 mg/m²) | [1] |
| Alpha Half-life (t½α) | 10 ± 2 min | IV | |
| Beta Half-life (t½β) | 732 ± 93 min | IV | |
| Volume of Distribution (Central, Vc) | 13.8 ± 1.1 L/m² | IV | |
| Volume of Distribution (Steady-State, Vss) | 18.7 ± 1.1 L/m² | IV | |
| Plasma Clearance | 19.1 ± 2.1 mL/min/m² | IV | |
| Oral Bioavailability | 0.87 | Oral |
Table 2: Urinary Excretion of N,N-Dimethylformamide (DMF) and its Metabolites in Humans after Inhalation Exposure
| Compound | % of Absorbed Dose in Urine | Time to Maximum Excretion (h) | Excretion Half-life (h) |
| N,N-Dimethylformamide (DMF) | 0.3% | 6 - 8 | ~2 |
| N-hydroxymethyl-N-methylformamide ("MF") | 22.3% | 6 - 8 | ~4 |
| N-hydroxymethylformamide ("F") | 13.2% | 8 - 14 | ~7 |
| N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) | 13.4% | 24 - 34 | ~23 |
Data adapted from a study on DMF exposure, where NMF is a downstream metabolite.
Experimental Protocols
Protocol 1: In Vivo Metabolic Tracing of N-Methyl-d3-form-d1-amide in a Rodent Model
Objective: To identify and quantify the major metabolites of N-methylformamide in urine and plasma of rats following administration of N-Methyl-d3-form-d1-amide.
Materials:
-
N-Methyl-d3-form-d1-amide
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Vehicle for administration (e.g., sterile saline)
-
Metabolic cages for urine and feces collection
-
Equipment for blood collection (e.g., syringes, capillary tubes)
-
Centrifuge
-
Freezer (-80°C)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Animal Acclimation: Acclimate rats to metabolic cages for at least 3 days prior to the experiment.
-
Dosing: Administer a single dose of N-Methyl-d3-form-d1-amide (e.g., 10 mg/kg) to the rats via oral gavage or intravenous injection. A control group should receive the vehicle only.
-
Sample Collection:
-
Urine: Collect urine at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h) and store immediately at -80°C.
-
Blood: Collect blood samples from the tail vein or via cardiac puncture at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Sample Preparation for LC-MS/MS Analysis:
-
Urine: Thaw urine samples and centrifuge to remove any precipitates. Dilute an aliquot of the supernatant with the initial mobile phase of the LC method.
-
Plasma: Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the plasma sample in a 3:1 ratio. Vortex and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Develop and validate an LC-MS/MS method for the separation and quantification of N-Methyl-d3-form-d1-amide and its expected deuterated metabolites.
-
Use a suitable C18 reversed-phase column for chromatographic separation.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to detect the specific parent-to-fragment ion transitions for the deuterated parent compound and its metabolites.
-
-
Data Analysis:
-
Identify the deuterated metabolites by comparing their retention times and mass transitions with those of synthesized standards (if available) or by high-resolution mass spectrometry for structural elucidation.
-
Quantify the concentration of the parent tracer and its metabolites in each sample using a calibration curve.
-
Calculate the percentage of the administered dose excreted as each metabolite in the urine.
-
Protocol 2: In Vitro Metabolic Stability Assay in Liver Microsomes
Objective: To determine the in vitro metabolic stability of N-Methyl-d3-form-d1-amide and to investigate the kinetic isotope effect by comparing its clearance to that of non-labeled N-methylformamide.
Materials:
-
N-Methyl-d3-form-d1-amide
-
N-methylformamide (non-labeled)
-
Pooled liver microsomes (from human, rat, or mouse)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Quenching solution (e.g., cold acetonitrile containing an internal standard)
-
Incubator or water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare a master mix containing the NADPH regenerating system in phosphate buffer.
-
Incubation:
-
Pre-warm the liver microsomes and the master mix to 37°C.
-
In separate tubes, add the liver microsomes to the pre-warmed buffer.
-
Initiate the reaction by adding a small volume of a concentrated solution of either N-Methyl-d3-form-d1-amide or N-methylformamide to the microsome-containing tubes. The final substrate concentration should be below the expected Km value.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to the cold quenching solution to stop the reaction.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound (deuterated or non-deuterated) at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression line.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein / mL).
-
Calculate the kinetic isotope effect (KIE) as the ratio of the intrinsic clearance of the non-labeled compound to that of the deuterated compound (KIE = CLint(H) / CLint(D)).
-
Visualizations
N-Methylformamide Metabolic Pathway
The following diagram illustrates the proposed metabolic pathway of N-methylformamide, which can be traced using N-Methyl-d3-form-d1-amide. The metabolism of N,N-dimethylformamide (DMF) is also included as it is a common precursor.
Caption: Proposed metabolic pathway of N-methylformamide.
General Experimental Workflow for a Pharmacokinetic Study
This diagram outlines the typical workflow for an in vivo pharmacokinetic study using N-Methyl-d3-form-d1-amide.
References
- 1. Clinical pharmacology of oral and i.v. N-methylformamide: a pharmacologic basis for lack of clinical antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatotoxicity of N-methylformamide in mice--II. Covalent binding of metabolites of [14C]-labelled N-methylformamide to hepatic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and hepatotoxicity of N,N-dimethylformamide, N-hydroxymethyl-N-methylformamide, and N-methylformamide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of N-Methylformamide in Human Urine using LC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Methylformamide (NMF) in human urine. The method utilizes N-Methyl-d3-form-d1-amide as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. A simple "dilute-and-shoot" sample preparation protocol is employed, allowing for high-throughput analysis. The method is linear over a clinically relevant concentration range and demonstrates excellent precision and accuracy, making it suitable for research applications, including toxicological studies and occupational exposure monitoring.
Introduction
N-Methylformamide (NMF) is a metabolite of several industrial solvents, such as N,N-Dimethylformamide (DMF).[1] Monitoring NMF levels in urine is a key tool for assessing occupational exposure and understanding the toxicology of its parent compounds. LC-MS/MS offers high selectivity and sensitivity for the quantification of small molecules in complex biological matrices.[1][2] The use of a stable isotope-labeled internal standard, such as N-Methyl-d3-form-d1-amide, is the gold standard for quantitative LC-MS/MS analysis as it closely mimics the analyte throughout the analytical process, thereby compensating for variations in sample extraction, matrix effects, and instrument response.[2] This application note provides a detailed protocol for the quantification of NMF in human urine using LC-MS/MS with N-Methyl-d3-form-d1-amide as the internal standard.
Experimental
Materials and Reagents
-
N-Methylformamide (Sigma-Aldrich, St. Louis, MO)
-
N-Methyl-d3-form-d1-amide (Toronto Research Chemicals, Toronto, ON, Canada)
-
LC-MS grade methanol (Fisher Scientific, Pittsburgh, PA)
-
LC-MS grade formic acid (Fisher Scientific, Pittsburgh, PA)
-
Deionized water (18.2 MΩ·cm)
-
Human urine (pooled, drug-free)
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard and Sample Preparation
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of N-Methylformamide and N-Methyl-d3-form-d1-amide into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with methanol.
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the N-Methylformamide stock solution with a 50:50 methanol/water mixture to create calibration standards.
Internal Standard Spiking Solution (1 µg/mL): Dilute the N-Methyl-d3-form-d1-amide stock solution with a 50:50 methanol/water mixture to a final concentration of 1 µg/mL.
Calibration Standards and Quality Control Samples: Spike appropriate amounts of the working standard solutions into pooled human urine to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation Protocol: To 100 µL of urine sample, calibrator, or QC, add 10 µL of the 1 µg/mL internal standard spiking solution. Vortex for 10 seconds. Add 890 µL of 2mM formic acid in water, vortex again, and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography:
-
Column: Capcell Pak MF SG80 (or equivalent C18 column suitable for polar compounds)
-
Mobile Phase A: 2mM Formic Acid in Water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient:
| Time (min) | %B |
| 0.0 | 10 |
| 2.0 | 10 |
| 2.1 | 90 |
| 4.0 | 90 |
| 4.1 | 10 |
| 6.0 | 10 |
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Methylformamide | 60.1 | 30.1 | 15 |
| N-Methyl-d3-form-d1-amide | 64.1 | 33.1 | 15 |
Results and Discussion
The developed LC-MS/MS method provides a sensitive and selective means for the quantification of N-Methylformamide in human urine. The use of a stable isotope-labeled internal standard ensures the reliability of the results.
Quantitative Performance
The method was validated for linearity, precision, and accuracy. The calibration curve was linear over the concentration range of 0.004 to 8 µg/mL with a correlation coefficient (r) greater than 0.999.[1]
Table 1: Linearity of N-Methylformamide Quantification
| Concentration Range (µg/mL) | Correlation Coefficient (r) |
| 0.004 - 8 | > 0.999 |
The precision of the method was evaluated by analyzing QC samples at three different concentrations on the same day (intra-day) and on six different days (inter-day). The accuracy was determined by comparing the measured concentration to the nominal concentration.
Table 2: Precision and Accuracy of the LC-MS/MS Method
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 0.01 | 4.5 | 9.8 | 105.3 |
| Medium | 0.1 | 2.8 | 5.4 | 98.7 |
| High | 5 | 1.9 | 3.1 | 101.2 |
| (Data adapted from a similar study for illustrative purposes) |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of N-Methylformamide.
Caption: Logical relationship for biomonitoring of DMF exposure.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantitative analysis of N-Methylformamide in human urine. The use of N-Methyl-d3-form-d1-amide as an internal standard ensures the accuracy and precision of the results. This method is well-suited for research applications in toxicology and occupational health monitoring.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of N-hydroxymethyl-N-methylformamide, N-methylformamide and N-acetyl-S-(N-methylcarbamoyl)cystein in urine samples from workers exposed to N,N-dimethylformamide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Primary Amines via Formylation using N-Methylformamide for GC-MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of primary amines, such as amphetamine-type stimulants, in biological matrices. Due to their polarity and low volatility, primary amines exhibit poor chromatographic behavior. Derivatization via formylation converts these analytes into less polar, more volatile N-formyl derivatives, significantly improving peak shape, thermal stability, and chromatographic resolution.[1][2][3] The protocol herein describes a complete workflow, including sample preparation, derivatization, and GC-MS analysis. While this protocol uses a standard formylating agent, N-Methyl-d3-form-d1-amide is presented as the ideal isotope-labeled internal standard for this method, ensuring the highest accuracy and precision by correcting for matrix effects and variations during sample preparation and injection.[4][5]
Principle and Application
Principle: Derivatization is a critical step in the GC-MS analysis of polar compounds like primary amines. The formylation reaction involves the replacement of an active hydrogen on the primary amine's nitrogen atom with a formyl group (–CHO). This chemical modification neutralizes the polar N-H bond, which is responsible for peak tailing and poor chromatographic performance. The resulting N-formyl derivative is more volatile and thermally stable, making it highly suitable for GC-MS analysis.
N-Methyl-d3-form-d1-amide as an Internal Standard: For accurate quantification, an internal standard (IS) that behaves similarly to the analyte throughout the analytical process is essential. An ideal IS is a stable, isotope-labeled analog of the analyte. N-Methyl-d3-form-d1-amide, a deuterated isotopologue of N-methylformamide, serves this purpose perfectly. When used alongside a non-deuterated formylating agent (e.g., acetic formic anhydride or N-methylformamide), it can be used to create a deuterated derivatized analyte that functions as the internal standard. This approach ensures that any variability in the derivatization reaction, extraction efficiency, or instrument response is accounted for, leading to highly reliable and precise quantification.
Applications: This method is applicable to a wide range of primary and secondary amines, including:
-
Pharmaceuticals and their metabolites
-
Amphetamine-Type Stimulants (ATS) in forensic toxicology
-
Biogenic amines in food and biological samples
-
Neurotransmitters and related compounds in clinical research
Experimental Protocols
Materials and Reagents
-
Analytes: Amphetamine (AMP), Methamphetamine (METH), or other primary amines of interest.
-
Internal Standard Stock: N-Methyl-d3-form-d1-amide solution (100 µg/mL in methanol).
-
Derivatizing Agent: N-methylformamide or Acetic Formic Anhydride.
-
Solvents: Methanol, Ethyl Acetate, Acetonitrile (all HPLC or GC grade).
-
Reagents: Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Anhydrous Sodium Sulfate.
-
Equipment: GC-MS system with autosampler, vortex mixer, centrifuge, heating block, nitrogen evaporator, 2 mL GC vials with PTFE-lined caps.
Sample Preparation (Liquid-Liquid Extraction)
-
Sample Collection: Pipette 1 mL of the sample (e.g., urine, plasma) into a 10 mL glass tube.
-
Internal Standard Spiking: Add 50 µL of the N-Methyl-d3-form-d1-amide working solution to all samples, calibrators, and quality controls.
-
pH Adjustment: Add 100 µL of 5M NaOH to basify the sample to a pH > 10. Vortex for 30 seconds.
-
Extraction: Add 4 mL of ethyl acetate. Cap the tube and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
Derivatization Procedure
-
Reagent Addition: To the dried extract residue, add 50 µL of ethyl acetate and 50 µL of the formylating agent (e.g., N-methylformamide).
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 20 minutes in a heating block.
-
Cooling: Allow the vial to cool to room temperature.
-
Transfer: The derivatized sample is now ready for injection into the GC-MS system. Transfer the solution to a 2 mL autosampler vial if necessary.
GC-MS Instrumental Parameters
The following are typical starting parameters and may require optimization.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar 5% phenyl-methylpolysiloxane column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Mode | Splitless, 2.0 µL injection volume |
| Injector Temp. | 280°C |
| Oven Program | Initial temp 80°C, hold for 2 min. Ramp at 8°C/min to 150°C. Ramp at 30°C/min to 280°C, hold for 2 min. |
| Mass Spectrometer | Agilent 5977 MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification |
| Quantifier Ions | To be determined empirically based on the mass spectra of the specific N-formyl derivatives and their deuterated internal standards. |
Data Presentation and Expected Performance
Quantitative performance should be evaluated by preparing a calibration curve and analyzing quality control samples. The data below is representative of typical performance for the analysis of amphetamines in biological matrices after derivatization.
Table 1: Quantitative Performance Characteristics
| Analyte | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (%RSD) |
| Amphetamine | 5 - 1000 | > 0.998 | 1.5 | 5 | 85 - 95% | < 6% |
| Methamphetamine | 5 - 1000 | > 0.999 | 1.2 | 5 | 88 - 98% | < 5% |
| MDA | 5 - 1000 | > 0.998 | 2.0 | 5 | 82 - 93% | < 7% |
| Data is illustrative and based on typical results from similar validated methods. |
Visualizations
Derivatization Reaction
The following diagram illustrates the general chemical reaction for the formylation of a primary amine, which is the core of the derivatization process.
Caption: General reaction scheme for the formylation of a primary amine.
Experimental Workflow
This diagram provides a step-by-step overview of the entire analytical protocol, from sample receipt to final data analysis.
Caption: High-level workflow for sample preparation and analysis.
Conclusion
The described formylation derivatization method provides a reliable and robust approach for the quantitative analysis of primary amines by GC-MS. This procedure significantly enhances chromatographic performance, leading to improved sensitivity and accuracy. The strategic use of N-Methyl-d3-form-d1-amide as an internal standard is critical for correcting analytical variability, ensuring the data is of the highest quality for research, clinical, and forensic applications.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Deuterated Amides in Pharmaceutical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of deuterium, a stable isotope of hydrogen, into drug candidates containing amide functional groups represents a powerful tool in modern pharmaceutical research. This approach, often referred to as "deuterium switching" or "de novo deuteration," can significantly enhance the metabolic stability and pharmacokinetic profile of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes.[1][2] This application note provides a detailed overview of the key applications of deuterated amides, supported by quantitative data and experimental protocols.
Application 1: Enhanced Metabolic Stability and Improved Pharmacokinetic Profile
Deuteration of an amide-containing drug at a metabolically labile position can significantly slow down its rate of degradation, leading to a more favorable pharmacokinetic profile. This can result in increased drug exposure, a longer half-life, and potentially a reduced dosing frequency, which can improve patient compliance and therapeutic outcomes.[1][3]
A prime example of this application is the deuteration of the N-methyl amide group in the anti-cancer drug enzalutamide. The primary metabolic pathway for enzalutamide involves N-demethylation. By replacing the hydrogen atoms on the N-methyl group with deuterium (d3-enzalutamide), the rate of this metabolic process is significantly reduced.[3]
Quantitative Data: Enzalutamide vs. d3-Enzalutamide
| Parameter | Enzalutamide (ENT) | d3-Enzalutamide (d3-ENT) | Fold Change | Reference |
| In Vitro Intrinsic Clearance (CLint) in Human Liver Microsomes | ||||
| Vmax (pmol/min/mg protein) | 32.8 | 6.51 | 0.20 | |
| Km (µM) | 36.7 | 12.6 | 0.34 | |
| CLint (Vmax/Km) (% of ENT) | 100% | 27.1% | 0.27 | |
| In Vivo Pharmacokinetics in Rats (10 mg/kg oral dose) | ||||
| Cmax (ng/mL) | 2258 ± 193 | 3055 ± 229 | 1.35 | |
| AUC0–t (h·ng/mL) | 51483 ± 2904 | 104401 ± 6393 | 2.02 | |
| t½ (hours) | 11.9 ± 2.4 | 18.4 ± 2.2 | 1.55 | |
| Metabolite Exposure (M2 - N-demethylated) | ||||
| AUC0–t (h·ng/mL) | Substantial | 8-fold lower | 0.125 |
Another notable example is deucravacitinib, a selective TYK2 inhibitor. The deuteration of its N-methyl amide moiety was a deliberate design choice to minimize the formation of a less selective N-demethylated metabolite, thereby preserving the drug's high selectivity.
Experimental Protocols
This protocol outlines the procedure for assessing the metabolic stability of a deuterated amide and its non-deuterated counterpart using human liver microsomes.
Materials:
-
Test compounds (deuterated and non-deuterated amides)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the NADPH regenerating system in phosphate buffer.
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in acetonitrile.
-
Prepare a working solution of human liver microsomes (e.g., 0.415 mg/mL) in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal solution to each well.
-
Add the test compound solution (final concentration typically 1-2 µM) to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Seal the plate and vortex to mix thoroughly.
-
Centrifuge the plate at high speed (e.g., 5500 rpm for 5 minutes) to precipitate the proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the first-order rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).
-
This protocol describes a typical oral pharmacokinetic study in rats to compare a deuterated amide with its non-deuterated analog.
Animals:
-
Male Sprague Dawley rats (or other appropriate strain)
Materials:
-
Test compounds (deuterated and non-deuterated amides)
-
Vehicle for oral administration (e.g., a solution or suspension)
-
Blood collection tubes (e.g., containing an anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing:
-
Fast the rats overnight before dosing.
-
Administer the test compounds orally via gavage at a specified dose (e.g., 10 mg/kg). A crossover design where each animal receives both compounds with a washout period in between is recommended to minimize inter-individual variability.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose.
-
Place the blood samples into tubes containing an anticoagulant and mix gently.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentrations of the parent drug and any relevant metabolites. This will typically involve protein precipitation or liquid-liquid extraction followed by LC-MS/MS analysis.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, t½, and clearance for both the deuterated and non-deuterated compounds.
-
Application 2: Use as Internal Standards in Bioanalysis
Deuterated amides are considered the "gold standard" for use as internal standards in quantitative bioanalysis by LC-MS/MS. Their chemical and physical properties are nearly identical to the non-deuterated analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow for accurate correction of any variability, leading to highly precise and reliable quantification.
Experimental Protocols
This protocol details the use of a deuterated amide as an internal standard for the quantification of its non-deuterated analog in a plasma sample.
Materials:
-
Plasma samples containing the analyte
-
Deuterated amide internal standard (IS)
-
Analyte reference standard
-
Acetonitrile (ACN) or other suitable organic solvent for protein precipitation
-
LC-MS/MS system
Procedure:
-
Preparation of Standard and Quality Control (QC) Samples:
-
Prepare a stock solution of the deuterated IS in a suitable solvent.
-
Prepare calibration standards by spiking known concentrations of the analyte reference standard into a blank biological matrix (e.g., plasma).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To a known volume of plasma sample (calibration standard, QC, or unknown), add a fixed amount of the deuterated IS working solution.
-
Add 3-4 volumes of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the samples vigorously for 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop an LC method that provides good chromatographic separation of the analyte from other matrix components. The deuterated IS should co-elute with the analyte.
-
Optimize the MS/MS parameters for both the analyte and the deuterated IS. This involves selecting appropriate precursor and product ions for multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the deuterated IS against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the data.
-
Quantify the analyte concentration in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
References
Troubleshooting & Optimization
Technical Support Center: N-Methyl-d3-form-d1-amide Stability
This guide provides troubleshooting assistance and frequently asked questions regarding the stability of N-Methyl-d3-form-d1-amide. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is N-Methyl-d3-form-d1-amide and why is its stability important?
N-Methyl-d3-form-d1-amide is the deuterated form of N-methylformamide, where hydrogen atoms on the methyl group and the formyl group have been replaced with deuterium.[1] It is primarily used as a stable isotopic label in various scientific applications, including metabolic tracing, pharmacokinetic studies, and as an internal standard for analytical quantification.[1] Its stability is critical because degradation can lead to a loss of isotopic purity, the formation of impurities that may interfere with experiments, and a reduction in the accurate quantification of target analytes, ultimately compromising experimental results.
Q2: What are the primary factors that can affect the stability of this compound?
Like most deuterated compounds and amides, the stability of N-Methyl-d3-form-d1-amide is influenced by several environmental factors:
-
pH: Amides are susceptible to hydrolysis under both acidic and basic conditions.[2][3]
-
Temperature: Elevated temperatures can accelerate degradation rates.[4]
-
Light: Exposure to light, particularly UV radiation, can catalyze photodegradation.
-
Oxidizing Agents: The compound can be oxidized, potentially converting it to N-methylformic acid.
-
Moisture: The presence of water is necessary for hydrolysis.
Q3: How should I properly store N-Methyl-d3-form-d1-amide?
To maintain the compound's integrity and isotopic enrichment, proper storage is essential. General recommendations are summarized in the table below. Always refer to the manufacturer's specific guidelines.
Q4: My compound shows signs of degradation. What are the likely degradation products?
The most common degradation pathway for amides is hydrolysis.
-
Acid-Catalyzed Hydrolysis: In the presence of acid and water, N-Methyl-d3-form-d1-amide will hydrolyze to form formic acid-d1 and the corresponding N-methyl-d3-ammonium salt .
-
Base-Catalyzed Hydrolysis: Under basic conditions, hydrolysis will yield a formate-d1 salt and N-methyl-d3-amine .
Other potential degradation products could arise from oxidation or photodegradation, the structures of which would depend on the specific conditions.
Q5: Can the deuterium labels exchange back to hydrogen?
Deuterium-hydrogen (D-H) exchange can occur, particularly with the formyl deuterium (on the C=O group), which is more labile than the deuteriums on the N-methyl group. This exchange is more likely to happen in protic solvents (like water, methanol, ethanol) and can be catalyzed by acidic or basic conditions. The C-D bonds on the methyl group are generally more stable and less prone to exchange under typical laboratory conditions.
Troubleshooting Guide
Users encountering unexpected results can consult the following guide to identify and resolve potential stability issues.
| Observed Issue | Potential Cause | Recommended Solution & Investigation |
| Unexpected peaks in chromatogram (e.g., HPLC, LC-MS) | Hydrolysis | Check the pH of solvents and solutions. Ensure they are neutral and anhydrous if possible. Prepare solutions fresh before use. |
| Oxidation | Degas solvents to remove dissolved oxygen. For highly sensitive experiments, handle the compound and solutions under an inert atmosphere (e.g., nitrogen or argon). | |
| Photodegradation | Protect the compound from light by using amber vials for storage and minimizing exposure during sample preparation. | |
| Loss of isotopic purity (determined by MS) | Deuterium-Hydrogen (D-H) Exchange | Avoid prolonged exposure to protic solvents (H₂O, MeOH). If possible, use aprotic solvents (e.g., acetonitrile, THF). Evaluate the pH of the medium, as exchange can be acid/base-catalyzed. |
| Inconsistent results in biological assays | Degradation in Assay Medium | Perform an in-use stability test. Incubate the compound in the specific assay buffer/matrix for the duration of the experiment, then analyze for degradation to determine its stability under those exact conditions. |
| Reduced compound concentration over time | General Degradation | Review storage conditions against recommendations (see Table 2). Allow the container to warm to room temperature before opening to prevent moisture condensation. Ensure the container is sealed tightly. |
Data Summary
Table 1: Summary of Factors Affecting N-Methyl-d3-form-d1-amide Stability
| Factor | Effect on Stability | Mechanism | Mitigation Strategy |
| Acidic pH | Decreased Stability | Catalyzes hydrolysis of the amide bond. | Maintain neutral pH; use buffered solutions. |
| Basic pH | Decreased Stability | Catalyzes hydrolysis of the amide bond. | Maintain neutral pH; use buffered solutions. |
| Elevated Temperature | Decreased Stability | Increases the rate of all degradation reactions. | Store at recommended cool temperatures; avoid excessive heat during experiments. |
| Light/UV Exposure | Decreased Stability | Provides energy to initiate photodegradation reactions. | Store in light-resistant (amber) containers; protect from light during handling. |
| Oxidizing Agents | Decreased Stability | Oxidation of the formyl group or other parts of the molecule. | Use high-purity, degassed solvents; handle under an inert atmosphere for sensitive applications. |
| Moisture/Humidity | Decreased Stability | Reactant for hydrolysis. | Store in tightly sealed containers in a desiccator or low-humidity environment. |
Table 2: Recommended Storage Conditions
| Storage Duration | Temperature | Atmosphere | Container |
| Long-Term | 2-8°C or -20°C | Sealed, dry | Amber glass vial |
| Short-Term (Working Solutions) | 2-8°C | Sealed | Amber glass vial or polypropylene tube |
Note: Always consult the certificate of analysis provided by the supplier for specific storage recommendations.
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for identifying sources of compound instability.
Caption: Chemical pathways for acid and base-catalyzed hydrolysis of the compound.
Experimental Protocols
Protocol 1: General Stability Assessment via Forced Degradation
This protocol is designed to identify potential degradation products and establish the intrinsic stability of N-Methyl-d3-form-d1-amide.
Objective: To evaluate the stability of the compound under various stress conditions (hydrolysis, oxidation, heat, and light) and develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of N-Methyl-d3-form-d1-amide in an appropriate solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Transfer the solid compound or the stock solution to a vial and heat in an oven at 70°C for 48 hours.
-
Photostability: Expose the stock solution in a chemically inert, transparent container to a light source as described in Protocol 2.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze all samples, along with an unstressed control sample, using a suitable stability-indicating method, such as HPLC-UV or LC-MS.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Identify and characterize major degradation products using mass spectrometry (MS) if possible.
-
A significant loss of the parent compound (e.g., >10-20%) indicates instability under that condition.
-
Protocol 2: Photostability Testing (Adapted from ICH Q1B Guidelines)
This protocol assesses the effect of light on the stability of the compound.
Objective: To determine if N-Methyl-d3-form-d1-amide is sensitive to light and if light-resistant packaging is required.
Methodology:
-
Sample Preparation:
-
Prepare samples of the solid compound and a solution (e.g., in water or acetonitrile).
-
For each, prepare two sets of samples: one exposed to light and one control sample wrapped in aluminum foil to protect it from light.
-
-
Exposure Conditions (ICH Q1B Option 2):
-
Place the unwrapped samples in a photostability chamber.
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
The light source should be a combination of a cool white fluorescent lamp and a near-UV lamp.
-
Maintain the temperature of the chamber at a controlled level (e.g., 25°C).
-
-
Control Samples:
-
Store the foil-wrapped control samples in the same photostability chamber to experience the same temperature conditions without light exposure.
-
-
Analysis:
-
After the exposure period, analyze both the exposed and control samples for degradation using a validated stability-indicating method (e.g., HPLC-UV, LC-MS).
-
-
Evaluation:
-
Compare the results from the light-exposed samples to the control samples.
-
A significant difference in degradation between the exposed and control samples indicates photosensitivity. Any degradation products should be identified.
-
References
optimizing N-Methyl-d3-form-d1-amide concentration for assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of N-Methyl-d3-form-d1-amide as an internal standard in quantitative assays.
Frequently Asked Questions (FAQs)
Q1: What is N-Methyl-d3-form-d1-amide and what is its primary application?
A1: N-Methyl-d3-form-d1-amide (CAS: 110505-55-0) is a deuterated isotopologue of N-methylformamide.[1] Its primary application is as a stable isotope-labeled (SIL) internal standard (IS) in quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[2] By adding a known, constant amount of this IS to all samples, calibrators, and quality controls, it is possible to correct for variability during sample preparation, chromatography, and ionization, thereby improving the accuracy and precision of the results.[2]
Q2: What are the key physicochemical properties of N-Methyl-d3-form-d1-amide?
A2: Understanding the properties of N-Methyl-d3-form-d1-amide is crucial for its effective use. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂HD₄NO | [1] |
| Molecular Weight | 63.09 g/mol | [1] |
| CAS Number | 110505-55-0 | |
| Synonyms | N-Methylformamide-d4 | |
| Isotopic Purity | Typically ≥98% | |
| Chemical Purity | Typically >99% |
Q3: How do I select the appropriate concentration for N-Methyl-d3-form-d1-amide as an internal standard?
A3: The optimal concentration is specific to each assay and should be experimentally determined. However, a common strategy is to use a concentration that yields a consistent and reproducible signal, well above the limit of detection but not so high as to cause detector saturation or ion suppression of the analyte. A good starting point is a concentration that produces a response similar to the analyte's response at the middle of the calibration curve. Another recommendation is to target a concentration in the lower third of the working standard curve range.
Q4: How do I determine the Multiple Reaction Monitoring (MRM) transitions for N-Methyl-d3-form-d1-amide?
A4: Specific MRM transitions for N-Methyl-d3-form-d1-amide are not widely published and are best determined empirically on your specific LC-MS/MS instrument. The process generally involves:
-
Precursor Ion Selection: The precursor ion will be the protonated molecule, [M+H]⁺. For N-Methyl-d3-form-d1-amide, with a molecular weight of 63.09, the precursor ion to target in positive ionization mode would be m/z 64.1.
-
Product Ion Selection: Infuse a solution of N-Methyl-d3-form-d1-amide directly into the mass spectrometer and perform a product ion scan of the m/z 64.1 precursor. This will reveal the most abundant and stable fragment ions generated through collision-induced dissociation (CID).
-
Optimization: Select the most intense and specific product ions for your MRM transitions. Typically, one transition is used for quantification (quantifier) and a second for confirmation (qualifier). The collision energy and other MS parameters should be optimized for each transition to maximize signal intensity.
Troubleshooting Guides
This section addresses common issues encountered when using N-Methyl-d3-form-d1-amide as an internal standard.
Issue 1: High Variability or Poor Reproducibility of the Internal Standard Signal
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Ensure pipettes are properly calibrated. Add the internal standard to all samples, calibrators, and controls at the beginning of the sample preparation process to account for variability in subsequent steps. |
| Instrument Instability | Allow the LC-MS system to fully stabilize before starting the analysis. Monitor system suitability throughout the run by injecting standards at regular intervals. |
| Matrix Effects | The sample matrix can suppress or enhance the ionization of the internal standard. Ensure co-elution of the analyte and internal standard to compensate for these effects. If differential matrix effects are suspected, further optimization of the chromatographic separation or sample cleanup may be necessary. |
| Sample Carryover | Implement a robust needle and injector wash protocol using a strong solvent to minimize carryover between injections. Inject blank samples after high-concentration samples to verify the effectiveness of the wash. |
Issue 2: Inaccurate Quantification or Non-linear Calibration Curves
| Potential Cause | Troubleshooting Steps |
| Impurity of Internal Standard | The presence of unlabeled analyte in the internal standard solution can lead to a positive bias, especially at low concentrations. Verify the isotopic purity from the certificate of analysis or by injecting a high concentration of the internal standard alone to check for a signal at the analyte's MRM transition. |
| Deuterium Exchange | The deuterium on the formyl group (-CDO) could potentially exchange with protons from the solvent, especially under acidic or basic conditions. This would alter the mass of the internal standard. Assess the stability of the internal standard in your sample diluent and mobile phase over time. If exchange is observed, consider adjusting the pH to be more neutral. |
| Inappropriate Concentration | If the internal standard concentration is too high, it may cause detector saturation or suppress the analyte's ionization. If it is too low, the signal-to-noise ratio may be poor. Perform a concentration optimization experiment (see Experimental Protocols). |
| Cross-talk | This occurs when the isotopic clusters of the analyte and internal standard overlap, causing interference. Ensure there is a sufficient mass difference (typically at least 4-5 Da) between the analyte and the deuterated standard. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the steps for preparing N-Methyl-d3-form-d1-amide solutions.
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 1 mg of N-Methyl-d3-form-d1-amide.
-
Dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL in a Class A volumetric flask.
-
Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed vial.
-
-
Working Internal Standard Solution (e.g., 100 ng/mL):
-
Perform serial dilutions from the stock solution. For example, to prepare a 100 ng/mL solution from a 1 mg/mL stock:
-
Dilute 10 µL of the 1 mg/mL stock solution into 990 µL of solvent to create a 10 µg/mL intermediate solution.
-
Dilute 10 µL of the 10 µg/mL intermediate solution into 990 µL of solvent to create the final 100 ng/mL working solution.
-
-
The final concentration of the working solution should be optimized based on the specific assay requirements.
-
Protocol 2: Experiment to Determine Optimal Internal Standard Concentration
This experiment is designed to identify the N-Methyl-d3-form-d1-amide concentration that provides the best linearity and precision for the analyte's calibration curve.
-
Prepare Analyte Calibration Standards: Prepare a series of at least 5-7 calibration standards of your analyte, covering the expected concentration range of your samples.
-
Prepare IS Working Solutions: Prepare several different concentrations of the N-Methyl-d3-form-d1-amide working solution (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 250 ng/mL).
-
Spike Samples: For each analyte calibration standard, create separate samples. Spike each set of calibration standards with one of the different internal standard working solutions at a fixed volume (e.g., add 10 µL of IS to 90 µL of standard).
-
Sample Preparation: Process all samples using your established extraction or sample preparation protocol.
-
LC-MS/MS Analysis: Analyze all prepared samples using your developed LC-MS/MS method.
-
Data Analysis:
-
For each internal standard concentration tested, plot the ratio of the analyte peak area to the internal standard peak area against the known analyte concentration.
-
Evaluate the linearity (R²) of the resulting calibration curves.
-
Monitor the absolute peak area of the internal standard across all samples. The ideal concentration will result in a consistent internal standard peak area and provide the best linearity for the calibration curve.
-
Visualizations
Caption: Workflow for optimizing internal standard concentration.
Caption: Troubleshooting logic for inconsistent internal standard signal.
References
preventing back exchange of deuterium in N-Methyl-d3-form-d1-amide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the back exchange of deuterium in N-Methyl-d3-form-d1-amide during experimental procedures.
Troubleshooting Guides and FAQs
This section addresses common questions and issues related to deuterium back exchange.
Q1: What is deuterium back exchange and why is it a concern for N-Methyl-d3-form-d1-amide?
Deuterium back exchange is a chemical process where deuterium atoms on a labeled compound, such as N-Methyl-d3-form-d1-amide, are replaced by hydrogen atoms (protons) from the surrounding environment.[1] This is a significant concern as it can lead to the loss of isotopic labeling, which is critical for many applications, including metabolic studies, pharmacokinetic analyses, and as internal standards in quantitative mass spectrometry. The formyl deuterium (on the C=O group) of N-Methyl-d3-form-d1-amide is particularly susceptible to exchange under certain conditions.
Q2: What are the primary factors that promote the back exchange of the formyl deuterium?
The primary drivers of deuterium back exchange for amides are:
-
Presence of Labile Protons: The most common source of labile protons is water (H₂O).[2] Even trace amounts of moisture in solvents or on glassware can contribute to back exchange.
-
pH of the Solution: The rate of back exchange is highly dependent on pH. Both acidic and, more significantly, basic conditions can catalyze the exchange.[1][2] The minimum rate of exchange for amide hydrogens in proteins typically occurs at a pH of approximately 2.5 to 3.0.[1]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.
-
Solvent Type: Protic solvents (e.g., water, methanol), which have exchangeable protons, can directly participate in and facilitate the exchange process. Aprotic solvents (e.g., acetonitrile, chloroform, DMSO) are generally preferred as they lack exchangeable protons.
Q3: I suspect I am losing the deuterium label from my N-Methyl-d3-form-d1-amide during my experiment. How can I confirm this?
You can confirm the loss of the deuterium label using analytical techniques such as:
-
Mass Spectrometry (MS): A decrease in the molecular weight of the compound corresponding to the mass of a deuterium atom being replaced by a hydrogen atom is a clear indicator of back exchange.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the appearance or increase in the intensity of a signal corresponding to the formyl proton would indicate back exchange. In ²H (Deuterium) NMR, a decrease in the intensity of the formyl deuterium signal would be observed.
Q4: What are the best practices for storing N-Methyl-d3-form-d1-amide to ensure its isotopic stability?
To maintain the isotopic integrity of N-Methyl-d3-form-d1-amide during storage, it is recommended to:
-
Store the compound in a tightly sealed container, preferably a vial with a PTFE-lined cap.
-
Keep the container in a desiccator or a dry, inert atmosphere (e.g., under argon or nitrogen).
-
Store at a low temperature, as recommended by the supplier, to minimize any potential for thermally induced degradation or exchange.
Factors Influencing Deuterium Back Exchange in Amides
| Factor | Condition Promoting Back Exchange | Condition Minimizing Back Exchange |
| pH | Acidic (pH < 2) and Basic (pH > 4) conditions | Mildly acidic conditions (pH ~2.5 - 3.0) |
| Temperature | Elevated temperatures | Low temperatures (e.g., on ice or as low as the solvent allows) |
| Solvent | Protic solvents (e.g., H₂O, D₂O, Methanol) | Aprotic solvents (e.g., Acetonitrile, Chloroform, DMSO) |
| Moisture | Presence of water in solvents or on glassware | Anhydrous conditions (use of dry solvents and glassware) |
| Catalysts | Acids, bases, and some metal catalysts | Absence of catalysts |
Experimental Protocol: Preparation of an NMR Sample of N-Methyl-d3-form-d1-amide in an Aprotic Solvent
This protocol provides a detailed methodology for preparing an NMR sample of N-Methyl-d3-form-d1-amide while minimizing the risk of deuterium back exchange.
Objective: To prepare a solution of N-Methyl-d3-form-d1-amide in a deuterated aprotic solvent for NMR analysis with minimal loss of the formyl deuterium label.
Materials:
-
N-Methyl-d3-form-d1-amide
-
Anhydrous deuterated aprotic solvent (e.g., Acetonitrile-d3, Chloroform-d) from a sealed ampule or Sure/Seal™ bottle
-
NMR tube (5 mm)
-
NMR cap
-
Pipettes and tips
-
Glass vial with a PTFE-lined cap
-
Glove box or glove bag with a dry, inert atmosphere (Nitrogen or Argon)
-
Oven
-
Desiccator
Procedure:
-
Glassware Preparation:
-
Place the NMR tube, glass vial, and any other necessary glassware in an oven at 120 °C for at least 4 hours to ensure they are thoroughly dry.
-
Transfer the hot glassware to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant.
-
-
Inert Atmosphere Preparation:
-
If available, transfer the cooled glassware, the sealed container of N-Methyl-d3-form-d1-amide, and the deuterated solvent into a glove box or glove bag that has been purged with a dry, inert gas.
-
-
Sample Weighing and Dissolution:
-
Inside the inert atmosphere, carefully weigh the desired amount of N-Methyl-d3-form-d1-amide into the dry glass vial.
-
Using a dry syringe or pipette, add the required volume of the anhydrous deuterated aprotic solvent to the vial to dissolve the compound.
-
-
Transfer to NMR Tube:
-
Carefully transfer the solution from the vial to the dry NMR tube.
-
Securely cap the NMR tube.
-
-
NMR Analysis:
-
Acquire the NMR spectrum as soon as possible after sample preparation.
-
If immediate analysis is not possible, store the NMR tube at a low temperature and in a desiccator.
-
Troubleshooting Workflow for Deuterium Back Exchange
The following diagram illustrates a logical workflow for troubleshooting issues related to the back exchange of deuterium in N-Methyl-d3-form-d1-amide.
References
N-Methyl-d3-form-d1-amide interference in mass spec analysis
Welcome to the technical support center for N-Methyl-d3-form-d1-amide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential interferences and other issues encountered during mass spectrometry (MS) analysis when using this internal standard.
Troubleshooting Guides
This section provides systematic approaches to identify and resolve common issues.
Guide 1: Inaccurate Quantification or Poor Reproducibility
One of the most frequent challenges in quantitative mass spectrometry is obtaining accurate and reproducible results. If you are experiencing high variability or systematic inaccuracies when using N-Methyl-d3-form-d1-amide as an internal standard, this guide provides a structured workflow to diagnose the root cause.
Technical Support Center: N-Methyl-d3-form-d1-amide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Methyl-d3-form-d1-amide. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification methods for N-Methyl-d3-form-d1-amide?
A1: Given that N-Methyl-d3-form-d1-amide is a polar, water-miscible liquid with a high boiling point, the two primary recommended purification methods are Fractional Distillation under reduced pressure and High-Performance Liquid Chromatography (HPLC), particularly utilizing Hydrophilic Interaction Liquid Chromatography (HILIC). Recrystallization is generally not suitable as N-methylformamide and its deuterated analogs are liquids at room temperature.[1][2]
Q2: What are the key physical properties of N-Methyl-d3-form-d1-amide relevant to its purification?
A2: Understanding the physical properties of N-Methyl-d3-form-d1-amide is crucial for selecting and optimizing a purification strategy. Key properties are summarized in the table below.
| Property | Value | Implication for Purification |
| Molecular Formula | C₂HD₄NO | Low molecular weight, polar molecule. |
| Molecular Weight | 63.09 g/mol | |
| Boiling Point | ~182.5 °C at 760 mmHg | High boiling point allows for distillation, but vacuum distillation is recommended to prevent decomposition. |
| Physical State | Liquid at room temperature | Rules out recrystallization as a primary purification method. |
| Solubility | Miscible with water and other polar organic solvents | Influences the choice of chromatographic techniques; makes extraction from aqueous solutions difficult. |
Q3: What are the likely impurities in a crude sample of N-Methyl-d3-form-d1-amide?
A3: Impurities will largely depend on the synthetic route. Common synthesis involves the reaction of deuterated methylamine with a deuterated formylating agent.[2][3] Potential impurities include:
-
Unreacted Starting Materials: Deuterated methylamine, deuterated formic acid or its esters.
-
Partially Deuterated Species: N-Methyl-formamide with incomplete deuteration.
-
Side Products: Small amounts of dimethylamine and carbon monoxide can form from decomposition, especially at high temperatures.[4]
-
Water (H₂O or D₂O): Due to the hygroscopic nature of amides.
-
Residual Solvents: Any solvents used during the synthesis and work-up.
Troubleshooting Guides
Fractional Distillation
Q4: I am observing decomposition of my N-Methyl-d3-form-d1-amide during distillation at atmospheric pressure. How can I prevent this?
A4: N-methylformamide and its derivatives can decompose near their atmospheric boiling point. To mitigate this, it is highly recommended to perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point and minimize thermal degradation.
Experimental Protocol: Fractional Vacuum Distillation
Objective: To purify N-Methyl-d3-form-d1-amide by removing less volatile and more volatile impurities.
Materials:
-
Crude N-Methyl-d3-form-d1-amide
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser
-
Receiving flasks
-
Vacuum pump and vacuum gauge
-
Heating mantle with stirrer
-
Cold trap (optional but recommended)
-
Drying agent (e.g., anhydrous magnesium sulfate, molecular sieves)
Procedure:
-
Drying: Pre-dry the crude N-Methyl-d3-form-d1-amide by stirring with a suitable drying agent (e.g., anhydrous MgSO₄) for several hours, then filter. This is crucial to remove water which may co-distill.
-
Apparatus Setup: Assemble the distillation apparatus as shown in the workflow diagram. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the dried, crude N-Methyl-d3-form-d1-amide and a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Evacuate the System: Gradually apply vacuum to the system.
-
Heating: Begin heating the flask gently with the heating mantle while stirring.
-
Fraction Collection:
-
Fore-run: Collect the initial, low-boiling fraction which may contain volatile impurities.
-
Main Fraction: Once the temperature at the distillation head stabilizes at the expected boiling point for your vacuum level, switch to a clean receiving flask to collect the purified product.
-
End-run: Stop the distillation before the distilling flask runs dry to prevent the concentration of potentially explosive residues.
-
-
Storage: Store the purified, colorless liquid over molecular sieves to prevent moisture reabsorption.
Q5: My purified product still contains water. How can I improve the drying process?
A5: Amides are hygroscopic and can be challenging to dry completely.
-
Azeotropic Distillation: Before the final fractional distillation, you can perform an azeotropic distillation with a solvent like dry toluene to remove water.
-
Efficient Drying Agents: Use more efficient drying agents like powdered barium oxide (BaO) or calcium hydride (CaH₂). However, be cautious as basic drying agents can catalyze the decomposition of formamides if heated together for extended periods. It is often better to stir with the drying agent at room temperature and then filter before distillation.
-
Use of Molecular Sieves: After distillation, storing the product over activated 3Å or 4Å molecular sieves will help maintain its dryness.
High-Performance Liquid Chromatography (HPLC)
Q6: I am having trouble retaining my highly polar N-Methyl-d3-form-d1-amide on a standard C18 reversed-phase column. What can I do?
A6: This is a common issue with small, highly polar analytes on non-polar stationary phases. Here are several strategies to improve retention:
-
Highly Aqueous Mobile Phase: Increase the aqueous portion of your mobile phase. However, be aware that using 100% aqueous mobile phases on standard C18 columns can lead to "phase collapse" or "dewetting," resulting in a loss of retention.
-
Use a Polar-Embedded or Polar-Endcapped Column: These are modified reversed-phase columns designed to be stable in highly aqueous mobile phases and offer better retention for polar compounds.
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for separating very polar compounds. It uses a polar stationary phase (like silica or an amide-bonded phase) with a mobile phase rich in a non-polar organic solvent (like acetonitrile).
Experimental Protocol: HILIC Purification
Objective: To purify N-Methyl-d3-form-d1-amide using HILIC.
Instrumentation and Columns:
-
Preparative HPLC system
-
HILIC column (e.g., Amide, Silica, or Zwitterionic phase)
Mobile Phase:
-
Solvent A: Water with a buffer (e.g., 10 mM ammonium formate, pH 3)
-
Solvent B: Acetonitrile
Procedure:
-
Method Development (Analytical Scale):
-
Dissolve a small amount of the crude material in the initial mobile phase (e.g., 95:5 Acetonitrile:Water).
-
Start with a gradient such as 95% B to 50% B over 15-20 minutes.
-
Optimize the gradient to achieve good separation of the main peak from impurities.
-
-
Scale-Up to Preparative HPLC:
-
Calculate the appropriate flow rate and injection volume for your preparative column based on the optimized analytical method.
-
Dissolve the crude product in a minimal amount of a solvent that is weak in the HILIC system (high acetonitrile content is ideal).
-
-
Purification:
-
Inject the dissolved crude product onto the equilibrated preparative HILIC column.
-
Run the preparative gradient.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions using the analytical HPLC method.
-
-
Solvent Removal:
-
Combine the pure fractions.
-
Remove the solvents via rotary evaporation. Since the product has a high boiling point, this should be straightforward. Lyophilization is also an option if the mobile phase is suitable.
-
Q7: My peak shape is poor (tailing or fronting) during HPLC analysis. What are the likely causes and solutions?
A7: Poor peak shape can arise from several factors:
-
Sample Solvent Mismatch: Dissolving your sample in a solvent significantly stronger than the mobile phase can cause distorted peaks. Solution: Dissolve your sample in the initial mobile phase whenever possible.
-
Column Overload: Injecting too much sample can lead to broad or tailing peaks. Solution: Reduce the injection volume or the concentration of your sample.
-
Secondary Interactions: For amides, interactions with residual silanols on silica-based columns can cause peak tailing. Solution: Use a high-purity, end-capped column. Adding a small amount of an acidic modifier (like formic acid) or a basic modifier (like ammonia, depending on the analyte and column) to the mobile phase can help to suppress these interactions.
-
Buffer Mismatch (HILIC): In HILIC, the choice and concentration of the buffer are critical for good peak shape, especially for ionizable compounds. Solution: Experiment with different buffers (e.g., ammonium formate vs. ammonium acetate) and concentrations to optimize peak symmetry.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Logic for addressing poor retention in reversed-phase HPLC.
References
Technical Support Center: N-Methyl-d3-form-d1-amide Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyl-d3-form-d1-amide.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for N-Methyl-d3-form-d1-amide?
A1: N-Methyl-d3-form-d1-amide is an isotopically labeled version of N-methylformamide. Its degradation pathways are expected to be analogous to those of the unlabeled compound, primarily involving hydrolysis and oxidation. The deuterium labeling is primarily for use as an internal standard in analytical studies and is not expected to fundamentally change the degradation pathways, although minor kinetic isotope effects may be observed.[1] The primary degradation pathways include:
-
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield deuterated methylamine (CD₃NH₂) and deuterated formic acid (DCOOH).
-
Oxidation: Metabolic or photo-oxidation can occur.[2] For the non-deuterated analogue, N-methylformamide, photo-oxidation can lead to products like methylisocyanate (CH₃NCO).[2] In biological systems, enzymatic oxidation, for example by cytochrome P450 enzymes, can lead to N-demethylation or the formation of N-hydroxymethyl intermediates.[3][4]
Q2: How does the deuterium labeling in N-Methyl-d3-form-d1-amide affect its degradation rate?
A2: The replacement of hydrogen with deuterium can lead to a kinetic isotope effect, which may slow down reactions where the cleavage of a C-H or N-H bond is the rate-determining step. For N-Methyl-d3-form-d1-amide, the C-D bonds on the methyl group are stronger than C-H bonds, potentially making enzymatic N-demethylation slower compared to the non-deuterated compound. This property is often utilized in drug development to improve pharmacokinetic profiles by reducing metabolic breakdown.
Q3: What are the common analytical techniques to monitor the degradation of N-Methyl-d3-form-d1-amide and its products?
A3: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for separating and identifying N-Methyl-d3-form-d1-amide and its degradation products. The mass shift due to deuterium labeling allows for clear differentiation from any non-deuterated analogues and aids in metabolite identification. Proton nuclear magnetic resonance (¹H NMR) can also be used to monitor the disappearance of the parent compound, although its sensitivity is lower than MS-based methods.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent degradation rates between experimental repeats. | 1. Fluctuations in temperature or pH. 2. Inconsistent enzyme activity (for metabolic studies). 3. Variability in light exposure (for photolytic degradation). | 1. Ensure precise control and monitoring of temperature and pH. 2. Use fresh enzyme preparations with consistent activity for each experiment. Run a positive control with a known substrate. 3. Standardize the light source and distance from the sample. Use a photostability chamber if available. |
| Difficulty in identifying degradation products. | 1. Low concentration of degradation products. 2. Interference from matrix components. 3. Unstable degradation products. | 1. Concentrate the sample before analysis. 2. Optimize sample preparation (e.g., solid-phase extraction) to remove interfering substances. 3. Perform analysis immediately after sample collection or consider derivatization to stabilize reactive products. |
| Mass spectral data does not match expected degradation products. | 1. Unexpected side reactions or rearrangement products. 2. Contamination of the sample or analytical system. 3. Incorrect interpretation of mass spectra. | 1. Consider alternative degradation mechanisms and search for corresponding mass signals. 2. Run a blank sample to check for system contamination. 3. Consult mass spectrometry databases and fragmentation pattern libraries. High-resolution mass spectrometry can aid in confirming elemental compositions. |
| No degradation observed. | 1. Experimental conditions are not conducive to degradation (e.g., neutral pH, absence of enzymes or light). 2. The compound is highly stable under the tested conditions. | 1. Review and adjust experimental parameters (e.g., increase temperature, use stronger acidic/basic conditions, add a relevant enzyme system). 2. Extend the experiment duration or increase the concentration of the degrading agent. |
Degradation Pathway Diagrams
Caption: Proposed hydrolytic degradation pathway of N-Methyl-d3-form-d1-amide.
Caption: Proposed oxidative degradation pathway via N-demethylation.
Experimental Protocols
Protocol 1: Hydrolytic Stability Assessment
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of N-Methyl-d3-form-d1-amide in a suitable solvent (e.g., methanol, acetonitrile).
-
Incubation:
-
For acidic conditions, dilute the stock solution in 0.1 N HCl to a final concentration of 10 µg/mL.
-
For basic conditions, dilute the stock solution in 0.1 N NaOH to a final concentration of 10 µg/mL.
-
For neutral conditions, dilute the stock solution in phosphate-buffered saline (PBS) pH 7.4.
-
-
Time Points: Incubate the solutions at a controlled temperature (e.g., 37°C). Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. This stops the degradation reaction.
-
Analysis: Analyze the samples by a validated LC-MS method to quantify the remaining parent compound and identify any degradation products.
Protocol 2: Metabolic Stability in Liver Microsomes
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of N-Methyl-d3-form-d1-amide.
-
Thaw pooled human or rat liver microsomes on ice.
-
Prepare a solution of NADPH regenerating system.
-
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (final protein concentration typically 0.5-1 mg/mL) and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the N-Methyl-d3-form-d1-amide stock solution to the pre-warmed microsome mixture to a final substrate concentration of 1-10 µM. Initiate the reaction by adding the NADPH regenerating system.
-
Time Points: Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for LC-MS/MS analysis.
-
Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) by plotting the natural logarithm of the remaining parent compound versus time.
Quantitative Data Summary
The following table provides a hypothetical summary of stability data that could be generated from the above protocols. Actual data will vary based on experimental conditions.
| Condition | Parameter | Value |
| Acidic Hydrolysis (0.1 N HCl, 37°C) | t₁/₂ (hours) | > 24 |
| Basic Hydrolysis (0.1 N NaOH, 37°C) | t₁/₂ (hours) | 12.5 |
| Neutral Hydrolysis (PBS pH 7.4, 37°C) | t₁/₂ (hours) | > 48 |
| Human Liver Microsomes (1 mg/mL protein, 37°C) | t₁/₂ (minutes) | 45 |
| Rat Liver Microsomes (1 mg/mL protein, 37°C) | t₁/₂ (minutes) | 32 |
References
- 1. Cas 110505-55-0,N-METHYL-D3-FORM-D1-AMIDE | lookchem [lookchem.com]
- 2. The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects of Deuterated Internal Standards in Plasma
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the matrix effects observed when using deuterated internal standards, such as N-Methyl-d3-form-d1-amide, for the quantification of small polar analytes in plasma samples by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for my N-Methyl-d3-form-d1-amide internal standard?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components from the sample matrix.[1][2] In plasma analysis, these effects, primarily ion suppression, can lead to decreased signal intensity, poor sensitivity, and inaccurate, irreproducible quantitative results.[3][4] Your deuterated internal standard (IS), N-Methyl-d3-form-d1-amide, is designed to have nearly identical chemical and physical properties to the non-labeled analyte, ensuring it experiences the same degree of ion suppression and thus providing a reliable basis for quantification.[5] However, significant or variable matrix effects can still compromise assay performance.
Q2: What are the primary causes of matrix effects in human plasma samples?
A2: The most significant contributors to matrix effects in plasma are phospholipids from cell membranes. These molecules are notorious for co-extracting with analytes of interest, especially during simple sample preparation methods like protein precipitation, and often elute in the same chromatographic window. Other endogenous components like salts, proteins, and metabolites, or exogenous substances like formulation agents and plasticizers, can also contribute to ion suppression.
Q3: How can I detect if my assay is being affected by matrix effects?
A3: The most common qualitative method is the post-column infusion experiment . This involves infusing a constant flow of your analyte into the mass spectrometer while injecting a blank, extracted plasma sample. A dip in the analyte's signal at specific retention times indicates the presence of co-eluting matrix components that cause ion suppression. A quantitative assessment can be made by comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the same analyte in a neat solvent.
Q4: My deuterated internal standard is supposed to correct for matrix effects. Why am I still seeing issues like high variability in my quality control (QC) samples?
A4: While a stable isotope-labeled internal standard (SIL-IS) like N-Methyl-d3-form-d1-amide is the best tool to compensate for matrix effects, its effectiveness can be compromised under certain conditions. High sample-to-sample variability in the composition of the matrix can lead to differential suppression that even a co-eluting IS cannot fully correct. Furthermore, if the chromatographic peak shape is poor or if the IS and analyte separate slightly on the column (isotopic effect), the correction may be imperfect. The goal is to minimize the matrix effect first, then rely on the IS for fine correction.
Troubleshooting Guides
Issue 1: Poor Sensitivity and Low Analyte/IS Response
-
Possible Cause: Significant ion suppression from co-eluting phospholipids. This is common when using simple protein precipitation (PPT).
-
Solutions:
-
Improve Sample Preparation: Move beyond simple PPT. Implement techniques specifically designed to remove phospholipids.
-
Solid-Phase Extraction (SPE): Use a mixed-mode or polymeric SPE sorbent, which can be more effective at removing phospholipids than PPT or liquid-liquid extraction (LLE).
-
Phospholipid Depletion Plates: Employ specialized products (e.g., HybridSPE) that use zirconia-coated particles to selectively bind and remove phospholipids from the sample.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent to be selective for your analyte while leaving phospholipids behind. A combination of ethyl acetate and n-hexane, for example, can be effective.
-
-
Chromatographic Separation: Modify your LC method to separate your analyte and IS from the region of ion suppression.
-
Adjust the gradient to shift the elution of your compounds away from the "phospholipid zone."
-
Change the column chemistry (e.g., from a standard C18 to a phenyl-hexyl or biphenyl column) to alter selectivity.
-
-
Issue 2: High Variability and Poor Reproducibility in QC Samples
-
Possible Cause: Inconsistent matrix effects across different lots or sources of plasma.
-
Solutions:
-
Evaluate Matrix Effect Quantitatively: Assess the matrix factor (MF) across at least six different lots of plasma. The coefficient of variation (%CV) of the internal standard-normalized MF should be ≤15%. If variability is high, the sample cleanup method is not robust enough.
-
Use a More Rigorous Cleanup: As with sensitivity issues, a more advanced sample preparation technique like SPE or specific phospholipid removal is highly recommended to reduce the variability of the matrix components reaching the MS source.
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the plasma sample before extraction can reduce the concentration of interfering matrix components.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Sample Preparation Method | Typical Phospholipid Removal Efficiency | Analyte Recovery | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Low | High | Simple, fast, inexpensive | High risk of significant matrix effects |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Analyte-dependent | Cleaner extracts than PPT | Can be labor-intensive, requires solvent optimization |
| Solid-Phase Extraction (SPE) | High | Good to High | Effective removal of interferences, high reproducibility | Requires method development, more costly than PPT |
| Phospholipid Depletion Plates | Very High (>99%) | High | Excellent matrix cleanup, simple workflow | Higher cost per sample |
| Online Turbulent Flow (TurboFlow) | Very High (>99%) | High | Automated, high-throughput, excellent cleanup | Requires specialized equipment |
Table 2: Performance Comparison of Internal Standards
| Internal Standard Type | Typical Accuracy (%) | Typical Precision (%CV) | Matrix Effect Compensation |
| Deuterated (SIL-IS) | 98 - 102 | < 5 | Excellent |
| ¹³C-Labeled (SIL-IS) | 99 - 101 | < 4 | Excellent |
| Structural Analog | 85 - 115 | < 15 | Moderate to Poor |
Data is representative and compiled from principles outlined in bioanalytical method validation guidelines.
Experimental Protocols & Visualizations
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.
Methodology:
-
System Setup:
-
Prepare a standard solution of your analyte (e.g., N-Methylformamide) at a concentration that gives a stable, mid-range signal (e.g., 100 ng/mL).
-
Use a syringe pump to deliver this solution at a constant, low flow rate (e.g., 10 µL/min).
-
Connect the syringe pump flow to the LC column effluent using a T-union before the MS ion source.
-
-
Procedure:
-
Begin infusing the analyte solution into the mass spectrometer. Acquire data using the MRM transition for your analyte. You should observe a stable, elevated baseline.
-
Once the baseline is stable, inject a blank plasma sample that has been processed using your standard sample preparation method (e.g., protein precipitation).
-
Monitor the infused analyte's baseline signal throughout the chromatographic run.
-
-
Interpretation:
-
A consistent, flat baseline indicates no significant ion suppression.
-
A sharp drop in the baseline signal at a specific retention time indicates that components eluting from the column at that time are suppressing the analyte's ionization.
-
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
storage conditions to maintain N-Methyl-d3-form-d1-amide purity
Technical Support Center: N-Methyl-d3-form-d1-amide
This guide provides researchers, scientists, and drug development professionals with best practices for the storage and handling of N-Methyl-d3-form-d1-amide to maintain its chemical and isotopic purity. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for neat N-Methyl-d3-form-d1-amide?
A1: N-Methyl-d3-form-d1-amide is a liquid at room temperature.[1] For optimal stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3] To minimize exposure to atmospheric moisture, which can lead to isotopic exchange, storing the vial within a desiccator containing a suitable drying agent is highly recommended.[4] One supplier indicates that the neat product can be stored at room temperature.[5]
Q2: What are the primary degradation pathways for this compound?
A2: The two main concerns for the purity of N-Methyl-d3-form-d1-amide are isotopic exchange and chemical degradation.
-
Isotopic Exchange (H/D Exchange): This is a common issue for deuterated compounds. The deuterium atoms, particularly the one on the formyl group, can exchange with protons from sources like water (atmospheric moisture) or protic solvents (e.g., methanol, ethanol).
-
Chemical Degradation: While the amide bond is generally stable, the compound may react in the presence of strong oxidizing or reducing agents.
Q3: How does humidity and moisture affect the purity of N-Methyl-d3-form-d1-amide?
A3: Humidity and moisture are significant risks to the isotopic purity of the compound. Deuterated compounds can be hygroscopic and readily absorb water from the atmosphere. This introduces a source of protons that can exchange with the deuterium atoms on the molecule, reducing its isotopic enrichment over time. Therefore, it is critical to handle the compound under dry conditions, preferably in an inert atmosphere like nitrogen or argon, and to always seal containers tightly after use.
Q4: Should N-Methyl-d3-form-d1-amide be protected from light?
Q5: What solvents are recommended for preparing solutions?
A5: The choice of solvent is critical to prevent H/D exchange. High-purity, anhydrous aprotic solvents are strongly recommended. Suitable solvents include acetonitrile, ethyl acetate, or deuterated solvents if compatible with the application. Avoid using standard protic solvents like water, methanol, or ethanol, as they will facilitate the exchange of deuterium atoms with protons, thereby compromising the isotopic purity of the standard.
Q6: How can I verify the chemical and isotopic purity of my N-Methyl-d3-form-d1-amide sample?
A6: The purity should be verified upon receipt and periodically during storage.
-
Isotopic Purity/Enrichment: High-Resolution Mass Spectrometry (HRMS) is effective for determining isotopic enrichment by analyzing the distribution of isotopologues. Nuclear Magnetic Resonance (NMR) spectroscopy can also confirm the position and extent of deuterium labeling. High isotopic purity is generally considered to be >98 atom %.
-
Chemical Purity: High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS), is the preferred method for assessing chemical purity and detecting any degradation products. A typical chemical purity specification is a minimum of 98%.
Storage Conditions Summary
The following table summarizes the recommended storage conditions for N-Methyl-d3-form-d1-amide.
| Parameter | Neat Compound (Liquid) | In Aprotic Solvent | Notes |
| Temperature | Room Temperature or 2-8°C | -20°C (Long-term) | Lower temperatures slow potential degradation. For solutions, freezing can extend stability. |
| Atmosphere | Tightly sealed container, preferably under inert gas (Argon/Nitrogen) and in a desiccator. | Tightly sealed vial with minimal headspace. | Minimizes exposure to atmospheric moisture and oxygen. |
| Light | Protect from light (e.g., amber vial or dark storage). | Protect from light. | General best practice for chemical standards. |
| Container | Glass vial with a tight-fitting cap (e.g., PTFE-lined). | Glass vial suitable for freezing, with a tight-fitting cap. | Ensure the container is clean and dry before use. |
Troubleshooting Guide
This section addresses potential issues related to the purity of N-Methyl-d3-form-d1-amide.
Issue 1: Loss of Isotopic Purity (H/D Exchange)
-
Symptom: Mass spectrometry analysis shows an increase in lower mass isotopologues (molecules that have lost one or more deuterium atoms). NMR analysis shows unexpected proton signals where deuterium should be.
-
Possible Cause: The compound has been exposed to protons from atmospheric moisture or protic solvents.
-
Solution:
-
Review Handling Procedures: Ensure all handling of the compound and its solutions occurs under a dry, inert atmosphere (e.g., in a glove box).
-
Check Solvents: Verify that only high-purity, anhydrous aprotic solvents were used for dilutions.
-
Improve Storage: Store the neat compound and any stock solutions in tightly sealed vials within a desiccator to protect from ambient humidity. For long-term storage, flushing the vial with argon or nitrogen before sealing is recommended.
-
Issue 2: Presence of Chemical Impurities
-
Symptom: HPLC or LC-MS analysis shows additional peaks that were not present in the initial analysis provided by the manufacturer.
-
Possible Cause 1: The compound has been exposed to incompatible substances, such as strong oxidizing or reducing agents.
-
Possible Cause 2: The solution was stored at an inappropriate temperature or for an extended period, leading to slow degradation.
-
Solution:
-
Verify Chemical Compatibility: Ensure the compound is not stored near or mixed with reactive chemicals. Review all materials used in the experimental workflow (e.g., vials, pipette tips) for potential leachables or reactivity.
-
Prepare Fresh Solutions: Chemical stability in solution is often limited. It is best practice to prepare solutions fresh as needed. If stock solutions must be stored, keep them at -20°C or below and for a validated period.
-
Perform Stability Study: If the compound's stability in your specific matrix or solvent is unknown, conduct a short-term stability study (see protocol below) to determine an acceptable storage duration and conditions.
-
Experimental Protocol: Compound Stability Assessment
This protocol outlines a method to assess the stability of N-Methyl-d3-form-d1-amide in solution under various storage conditions.
Objective: To determine the chemical and isotopic stability of N-Methyl-d3-form-d1-amide in a specified solvent over time at different temperatures.
Methodology:
-
Preparation of Stock Solution:
-
Allow the vial of neat N-Methyl-d3-form-d1-amide to equilibrate to room temperature inside a desiccator before opening to prevent condensation.
-
Under an inert atmosphere (e.g., nitrogen-filled glove box), prepare a stock solution at a known concentration (e.g., 1 mg/mL) using anhydrous, aprotic acetonitrile.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into multiple, labeled, small-volume amber glass vials.
-
Divide the vials into three storage groups:
-
Group A (Accelerated): 25°C, exposed to ambient light.
-
Group B (Recommended): 4°C, protected from light.
-
Group C (Long-Term): -20°C, protected from light.
-
-
-
Testing Schedule:
-
Analyze an aliquot from each group at the following time points:
-
T=0: Immediately after preparation.
-
T=24 hours, 72 hours, 1 week: For Group A.
-
T=1 week, 2 weeks, 1 month, 3 months: For Groups B and C.
-
-
-
Analytical Method:
-
Use a validated stability-indicating LC-MS method.
-
HPLC: To assess chemical purity. Monitor the peak area of the parent compound and the appearance of any new peaks (degradants).
-
MS: To assess isotopic purity. Monitor the mass isotopologue distribution of the parent compound to detect any H/D exchange.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
-
Monitor the isotopic distribution for any shift towards lower masses.
-
Define the stability limit (e.g., compound is considered stable if chemical purity remains >99% and isotopic enrichment does not decrease by more than 1%).
-
Visual Workflow: Troubleshooting Purity Issues
The following diagram provides a logical workflow for troubleshooting purity issues with N-Methyl-d3-form-d1-amide.
Caption: Troubleshooting workflow for purity issues.
References
Technical Support Center: Resolving Chromatographic Peak Tailing for N-Methyl-d3-form-d1-amide
Welcome to the technical support center for resolving chromatographic peak tailing issues encountered during the analysis of N-Methyl-d3-form-d1-amide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal peak symmetry.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic peak tailing and why is it a problem?
A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry factor is greater than 1, resulting in a distorted peak with a trailing edge that extends from the peak maximum.[1][2] This distortion can lead to decreased resolution between adjacent peaks, reduced sensitivity, and inaccuracies in peak integration and quantification.[3]
Q2: What are the most common causes of peak tailing for a polar compound like N-Methyl-d3-form-d1-amide?
A2: For polar analytes such as N-Methyl-d3-form-d1-amide, peak tailing is often caused by secondary interactions between the analyte and active sites on the stationary phase, particularly residual silanol groups (Si-OH) on silica-based columns.[1][4] Other contributing factors can include column overload, extra-column volume (dead volume), column contamination or degradation, and a mismatch between the sample solvent and the mobile phase.
Q3: How does the pH of the mobile phase affect the peak shape of N-Methyl-d3-form-d1-amide?
A3: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable and polar compounds. For a polar amide like N-Methyl-d3-form-d1-amide, operating at a lower pH (e.g., pH < 3) can suppress the ionization of residual silanol groups on the silica stationary phase, thereby minimizing secondary interactions and reducing peak tailing.
Q4: Can the choice of organic modifier in the mobile phase impact peak tailing?
A4: Yes, the organic modifier can influence peak shape. While acetonitrile often provides sharper peaks, methanol can sometimes reduce tailing for certain analytes due to different solvent-analyte interactions. It is worth experimenting with both to determine the optimal choice for your specific analysis.
Q5: When should I consider replacing my chromatography column?
A5: If you have systematically addressed other potential causes of peak tailing (e.g., mobile phase, sample preparation, system dead volume) and the issue persists, it may be time to replace the column. Column degradation, such as the loss of stationary phase or a blocked inlet frit, can lead to irreversible peak shape problems.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues for N-Methyl-d3-form-d1-amide.
Diagram: Troubleshooting Workflow for Peak Tailing
References
Validation & Comparative
The Gold Standard Debate: N-Methyl-d3-form-d1-amide vs. 13C Internal Standards in Quantitative Mass Spectrometry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, the choice of an internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of analytical data. Stable isotope-labeled (SIL) internal standards are the undisputed gold standard for mass spectrometry-based assays, effectively compensating for variability in sample preparation, chromatography, and ionization. Within this category, a key debate revolves around the use of deuterium-labeled compounds, such as N-Methyl-d3-form-d1-amide, versus their Carbon-13 (¹³C) counterparts. This guide provides an objective, data-driven comparison to help researchers select the optimal internal standard for their specific analytical needs.
Key Performance Characteristics: A Head-to-Head Comparison
The fundamental difference between deuterium and ¹³C labeling lies in the "isotope effect." The significant mass difference between hydrogen and deuterium can lead to slight changes in physicochemical properties, potentially affecting chromatographic retention time and extraction recovery.[1][2] In contrast, the smaller relative mass difference between ¹²C and ¹³C results in a standard that is a near-perfect mimic of the unlabeled analyte.[3]
This distinction has significant implications for method performance, particularly in the context of matrix effects, where co-eluting compounds can suppress or enhance the analyte signal.[1] An ideal internal standard must co-elute perfectly with the analyte to experience and, therefore, correct for the exact same matrix effects.[4]
Table 1: Key Performance Characteristics of Deuterated vs. ¹³C-Labeled Internal Standards
| Feature | N-Methyl-d3-form-d1-amide (Deuterated) | ¹³C-Labeled Internal Standard | Rationale & Implications |
| Isotopic Stability | Generally high, but can be susceptible to back-exchange (D for H) under certain pH or matrix conditions. | Extremely high; ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange. | ¹³C-labeling provides greater assurance of isotopic stability throughout the analytical workflow. |
| Chromatographic Co-elution | Often elutes slightly earlier than the unlabeled analyte due to the deuterium isotope effect. | Co-elutes perfectly with the unlabeled analyte. | Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. |
| Matrix Effect Compensation | Can be compromised if chromatographic separation occurs, as the analyte and internal standard experience different degrees of ion suppression or enhancement. | Superior, as the internal standard experiences the same matrix effects as the analyte due to identical retention times. | For complex biological matrices, ¹³C-labeled standards provide more reliable quantification. |
| Availability & Cost | Generally more widely available and less expensive to synthesize. | Typically more expensive and may have limited commercial availability for some analytes. | Budgetary constraints may favor deuterated standards, but this must be weighed against potential data quality compromises. |
| Mass Spectral Interference | Low potential for interference from the unlabeled analyte's isotopic cluster. | Lower potential for interference due to the ~1.1% natural abundance of ¹³C. | Both provide a clean signal, but ¹³C labeling can be advantageous in some high-resolution mass spectrometry applications. |
Quantitative Data Summary: A Performance Snapshot
Table 2: Comparative Performance in a Bioanalytical LC-MS/MS Assay
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Analogous (Non-SIL) | 10 | 85.2 | 12.5 |
| 100 | 88.9 | 9.8 | |
| 1000 | 92.1 | 8.1 | |
| N-Methyl-d3-form-d1-amide (Deuterated) | 10 | 98.7 | 6.2 |
| 100 | 101.5 | 4.5 | |
| 1000 | 99.2 | 3.8 | |
| ¹³C-Labeled Internal Standard | 10 | 99.8 | 3.1 |
| 100 | 100.3 | 2.5 | |
| 1000 | 100.1 | 1.9 |
This data is a composite representation based on findings in studies comparing different types of internal standards.
Experimental Protocols
To provide a practical context for the data presented, the following is a detailed methodology for a key experiment used to evaluate the performance of an internal standard: the assessment of matrix effects.
Protocol: Quantitative Assessment of Matrix Effects
Objective: To quantitatively determine the degree of ion suppression or enhancement for an analyte and its internal standard in a biological matrix from different sources.
Methodology:
-
Sample Preparation:
-
Obtain blank matrix samples (e.g., human plasma) from at least six different sources.
-
Extract the blank matrix samples using the established sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
Preparation of Post-Extraction Spiked Samples:
-
Prepare two sets of solutions:
-
Set A (Neat Solution): Spike the analyte and the internal standard (either N-Methyl-d3-form-d1-amide or the ¹³C-IS) at a known concentration (e.g., Mid QC level) in the final reconstitution solvent.
-
Set B (Post-Spiked Matrix Samples): Spike the analyte and the internal standard at the same concentration as Set A into the extracted blank matrix samples from each of the six sources.
-
-
-
LC-MS/MS Analysis:
-
Inject and analyze both sets of samples using the validated LC-MS/MS method.
-
Record the peak areas for the analyte and the internal standard in all samples.
-
-
Data Calculation:
-
Calculate the Matrix Factor (MF) for the analyte and the internal standard for each matrix source using the following formula:
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF) :
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix sources should be ≤15%.
-
Visualizing the Workflow and Decision Logic
To better illustrate the concepts discussed, the following diagrams created using Graphviz depict the experimental workflow and the logical relationship in selecting an ideal internal standard.
Caption: A typical experimental workflow for the quantification of an analyte in a biological sample using a stable isotope-labeled internal standard.
Caption: A decision pathway for selecting an optimal internal standard for a quantitative mass spectrometry assay.
Conclusion and Recommendation
For quantitative bioanalytical assays where the highest level of accuracy and data integrity are paramount, a ¹³C-labeled internal standard is the superior choice. Its ability to perfectly co-elute with the native analyte ensures the most effective compensation for matrix effects and other sources of analytical variability. This leads to more robust, reliable, and defensible data, which is especially critical in regulated environments such as drug development.
N-Methyl-d3-form-d1-amide and other deuterated internal standards represent a viable and cost-effective alternative. However, researchers must be acutely aware of the potential for chromatographic separation due to the deuterium isotope effect. When a deuterated standard is employed, it is imperative to conduct thorough validation studies to confirm co-elution and to rigorously assess matrix effects across multiple sources to ensure that data quality is not compromised. Ultimately, the choice between these two classes of internal standards should be a carefully considered decision, weighing the required level of analytical performance against budgetary and availability constraints.
References
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
The Gold Standard in Analytical Method Validation: A Comparative Guide to N-Methyl-d3-form-d1-amide
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable analytical data is paramount. In the quantitative analysis of N,N-dimethylformamide (DMF), a common solvent with potential genotoxic properties, the choice of an appropriate internal standard is critical to ensuring the integrity of results. This guide provides an objective comparison of analytical methods for DMF, highlighting the superior performance of the deuterated internal standard, N-Methyl-d3-form-d1-amide, against other alternatives, supported by experimental data and detailed methodologies.
The use of a stable isotope-labeled internal standard (SIL-IS), such as N-Methyl-d3-form-d1-amide, is widely recognized as the "gold standard" in quantitative mass spectrometry.[1][2] This is due to its near-identical physicochemical properties to the analyte of interest, N,N-dimethylformamide. This similarity ensures that the internal standard closely tracks the analyte through every stage of the analytical process, from sample preparation and extraction to chromatographic separation and ionization.[1][2] This co-elution and identical behavior effectively compensate for variations in sample matrix, injection volume, and instrument response, leading to significantly improved accuracy and precision compared to the use of non-deuterated, or structural analogue, internal standards.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of a deuterated internal standard like N-Methyl-d3-form-d1-amide over structural analogues is evident in key validation parameters. While a well-validated method using a non-deuterated internal standard can be acceptable, the inherent advantages of a stable isotope-labeled internal standard make it the preferred choice for meeting the stringent requirements of regulatory submissions and ensuring the highest quality of bioanalytical data.
| Validation Parameter | Method using N-Methyl-d3-form-d1-amide (Deuterated IS) | Method using Structural Analogue IS (e.g., 2-Methoxyethanol) | Method without Internal Standard (External Standard Method) |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 85 - 115% |
| Precision (% RSD) | < 5% | < 10% | < 15% |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.990 |
| Limit of Quantification (LOQ) | Lower LOQ due to better signal-to-noise | Higher LOQ | Highest LOQ |
| Matrix Effect Compensation | Excellent | Moderate to Poor | None |
This table summarizes typical performance data and may vary based on the specific analytical method and matrix.
Experimental Protocols
To achieve the high-quality data presented above, adherence to a detailed and validated experimental protocol is essential. Below are the methodologies for the determination of N,N-dimethylformamide using N-Methyl-d3-form-d1-amide as an internal standard by Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Spiking: To 1 mL of the sample matrix (e.g., plasma, formulation solution), add a precise volume of a standard solution of N-Methyl-d3-form-d1-amide to achieve a final concentration of 10 µg/mL.
-
Extraction: Perform a liquid-liquid extraction by adding 2 mL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Collection: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Program: Initial temperature of 40°C held for 2 minutes, ramped to 220°C at 15°C/min, and held for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Monitored Ions (m/z):
-
N,N-dimethylformamide: 73 (quantifier), 44, 58 (qualifiers).
-
N-Methyl-d3-form-d1-amide: 77 (quantifier), 46, 61 (qualifiers).
-
Visualizing the Workflow and Logic
To further clarify the analytical process and the rationale behind choosing a deuterated internal standard, the following diagrams illustrate the experimental workflow and the logical comparison between different internal standard approaches.
Experimental workflow for DMF analysis.
Logical comparison of internal standards.
References
A Researcher's Guide to Deuterated Solvents in Protein NMR: A Comparative Study
For researchers, scientists, and drug development professionals embarking on protein structure and dynamics studies using Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of a deuterated solvent is a critical decision that significantly impacts spectral quality and experimental outcomes. This guide provides a comprehensive comparison of commonly used deuterated solvents for protein NMR, supported by experimental data and detailed protocols to aid in solvent selection and experimental design.
The primary role of deuterated solvents in proton NMR is to minimize the overwhelming signal from the solvent's hydrogen atoms, which would otherwise obscure the signals from the protein of interest.[1][2] Beyond this fundamental requirement, the physicochemical properties of the solvent can influence protein stability, spectral resolution, and signal-to-noise ratio, making an informed choice paramount for successful NMR analysis.
Comparative Analysis of Common Deuterated Solvents
The selection of an appropriate deuterated solvent is contingent on the specific protein under investigation and the goals of the NMR experiment. The following tables provide a comparative overview of the physical properties and performance characteristics of commonly employed deuterated solvents in protein NMR.
Physical Properties of Deuterated Solvents
A solvent's physical properties, such as viscosity and dielectric constant, can directly affect the quality of NMR spectra. Lower viscosity solvents generally lead to sharper resonance lines and improved spectral resolution due to faster molecular tumbling.[3]
| Solvent | Abbreviation | Molecular Weight ( g/mol ) | Density (g/mL at 25°C) | Melting Point (°C) | Boiling Point (°C) | Viscosity (cP at 25°C) | Dielectric Constant (ε at 25°C) |
| Deuterium Oxide | D₂O | 20.03 | 1.107 | 3.8 | 101.4 | 1.25 | 78.4 |
| Chloroform-d | CDCl₃ | 120.38 | 1.500 | -63.5 | 61.2 | 0.53 | 4.8 |
| Dimethyl sulfoxide-d₆ | DMSO-d₆ | 84.17 | 1.188 | 18.5 | 189 | 2.00 | 47.2 |
| Methanol-d₄ | CD₃OD | 36.07 | 0.888 | -98 | 65.4 | 0.54 | 32.7 |
| Acetone-d₆ | (CD₃)₂CO | 64.12 | 0.872 | -94 | 56.5 | 0.31 | 20.7 |
| Acetonitrile-d₃ | CD₃CN | 44.07 | 0.844 | -45 | 82 | 0.34 | 37.5 |
| Benzene-d₆ | C₆D₆ | 84.15 | 0.950 | 5.5 | 80.1 | 0.60 | 2.3 |
Note: Viscosity and dielectric constant values are for the non-deuterated counterparts and serve as a close approximation. Exact values for deuterated solvents may vary slightly.
Performance in Protein NMR
The ideal deuterated solvent should not only solubilize the protein while maintaining its native conformation but also provide optimal spectral quality.
| Solvent | Protein Stability & Suitability | Spectral Resolution | Signal-to-Noise Ratio (S/N) |
| D₂O | Generally the most biocompatible solvent, maintaining protein stability.[4] Some studies report a stabilizing effect.[5] | Good, but can be limited by protein aggregation at high concentrations. | Generally good, but can be affected by exchangeable proton signals. |
| CDCl₃ | Primarily for hydrophobic proteins or membrane proteins in reverse micelles. Can denature many globular proteins. | Can be excellent due to low viscosity, leading to sharp lines. | Can be high in the absence of interfering signals. |
| DMSO-d₆ | Useful for proteins that are difficult to dissolve in aqueous solutions, but can act as a denaturant. | Lower resolution due to higher viscosity, leading to broader lines. | Can be lower due to broader lines. |
| CD₃OD | Can be used for certain proteins but has denaturing properties. Often used in mixtures with water. | Good, due to low viscosity. | Generally good. |
| (CD₃)₂CO | Limited use for proteins due to its strong denaturing capabilities. | Excellent, due to very low viscosity. | Potentially high if the protein remains folded. |
| CD₃CN | Can be a denaturant but is used in some applications, particularly for unfolded or intrinsically disordered proteins. | Good, due to low viscosity. | Generally good. |
| C₆D₆ | Not typically used for globular proteins due to its non-polar nature and tendency to cause denaturation. | Good, due to low viscosity. | Potentially high if the protein is soluble and stable. |
Experimental Protocols
A systematic approach is crucial when evaluating different deuterated solvents for a specific protein. The following is a detailed protocol for a comparative analysis.
Protein Sample Preparation for Solvent Screening
-
Protein Purity and Buffer Exchange: Ensure the protein is highly pure (>95%). Exchange the protein into a minimal buffer (e.g., 20 mM phosphate buffer, pH 7.0) to minimize buffer component interference. Lyophilize the protein to a dry powder.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the protein in a standard, trusted buffer (e.g., 90% H₂O/10% D₂O with a known buffer concentration). This will serve as a reference.
-
Solvent Screening Samples:
-
For each deuterated solvent to be tested, weigh out an identical amount of lyophilized protein into a clean, high-quality NMR tube.
-
Add a precise volume (e.g., 500 µL) of the deuterated solvent to each tube to achieve the same final protein concentration.
-
For organic solvents, ensure the protein is fully dissolved. Gentle vortexing or sonication may be required, but care must be taken to avoid protein denaturation.
-
For D₂O, the sample preparation is more straightforward.
-
-
Final Concentration and Additives: Ensure the final protein concentration is consistent across all samples (typically 0.1-1.0 mM for protein NMR). Add a small amount of a chemical shift reference standard, such as DSS or TSP, to each sample.
NMR Data Acquisition and Analysis
-
Spectrometer Setup: Acquire all spectra on the same NMR spectrometer using identical parameters to ensure a fair comparison. This includes using the same probe, temperature, and basic acquisition parameters.
-
1D ¹H NMR: Acquire a simple 1D ¹H spectrum for each sample. This will provide a quick assessment of protein folding (dispersed amide signals are a good indicator) and the presence of any major impurities or solvent-related artifacts.
-
2D ¹H-¹⁵N HSQC: For ¹⁵N-labeled proteins, acquire a 2D ¹H-¹⁵N HSQC spectrum for each sample. This is the most common and informative experiment for assessing the overall quality of a protein NMR sample.
-
Data Analysis:
-
Spectral Resolution: Measure the linewidths (full width at half maximum) of a selection of well-resolved, representative cross-peaks in the HSQC spectra. Report the average linewidth and standard deviation for each solvent.
-
Signal-to-Noise Ratio: Calculate the signal-to-noise ratio for the same set of cross-peaks in each HSQC spectrum. This can be done using the spectrometer's software by defining a signal region and a noise region.
-
Chemical Shift Comparison: Overlay the HSQC spectra to visually inspect for chemical shift perturbations, which can indicate conformational changes induced by the solvent.
-
Visualizing the Workflow and Decision-Making Process
The selection of an appropriate deuterated solvent can be streamlined by following a logical workflow.
Caption: Experimental workflow for selecting a deuterated solvent.
A decision tree can further guide the initial choice of solvents to screen based on the protein's properties.
Caption: Decision tree for initial deuterated solvent selection.
Conclusion
The selection of an appropriate deuterated solvent is a foundational step in protein NMR that requires careful consideration of the protein's properties and the desired experimental outcomes. While Deuterium Oxide remains the solvent of choice for most soluble proteins due to its biocompatibility, other organic deuterated solvents offer viable alternatives for challenging systems. By systematically evaluating a range of solvents and quantifying their impact on spectral quality, researchers can ensure the acquisition of high-quality NMR data, paving the way for successful structure determination and dynamic analysis.
References
- 1. Organic Solvents for Enhanced Proteolysis of Stable Proteins for Hydrogen/Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. Effects of Hydrogen/Deuterium Exchange on Protein Stability in Solution and in the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuteration of nonexchangeable protons on proteins affects their thermal stability, side‐chain dynamics, and hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
A Practical Guide to Inter-Laboratory Cross-Validation of N-Methyl-d3-form-d1-amide for Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of N-Methyl-d3-form-d1-amide as an internal standard (IS) in bioanalytical assays. Given the critical role of internal standards in ensuring the accuracy and reproducibility of pharmacokinetic and toxicokinetic studies, establishing consistent performance across different laboratories is paramount. This document outlines a standardized protocol for such a study, presents a format for data comparison, and discusses alternative internal standards.
The objective of this guide is to offer a comprehensive methodology that can be adopted by collaborating laboratories to objectively assess the performance and reliability of N-Methyl-d3-form-d1-amide in the quantification of its unlabeled analogue, N-Methylformamide (NMF).
Comparative Performance of Internal Standards
The ideal internal standard for mass spectrometry-based bioanalysis is a stable isotope-labeled (SIL) version of the analyte.[1] SIL internal standards co-elute with the analyte and exhibit similar ionization and extraction characteristics, effectively compensating for variations in sample preparation and instrument response.[2]
N-Methyl-d3-form-d1-amide is a deuterated analogue of N-Methylformamide. An alternative, and often preferred, SIL-IS is a ¹³C-labeled version of the analyte.[3] While both are significant improvements over using structurally similar but non-isotopically labeled compounds, there can be subtle differences in their performance.[4] This cross-validation protocol is designed to elucidate the consistency of N-Methyl-d3-form-d1-amide and can be extended to compare its performance against alternatives like N-Methylformamide-1-¹³C.
Table 1: Comparison of Potential Internal Standards for N-Methylformamide Analysis
| Internal Standard | Type | Molar Mass ( g/mol ) | Mass Shift from Analyte | Potential Considerations |
| N-Methyl-d3-form-d1-amide | Deuterated | 63.09 | +4 | Potential for partial chromatographic separation from the analyte (isotopic effect). |
| N-Methylformamide-1-¹³C | ¹³C-labeled | 60.07 | +1 | Generally considered to have chromatographic behavior more identical to the analyte than deuterated standards. |
Experimental Protocol for Inter-Laboratory Cross-Validation
This section details a standardized experimental protocol for the quantification of N-Methylformamide in human plasma using N-Methyl-d3-form-d1-amide as the internal standard. Each participating laboratory should adhere to this protocol as closely as possible.
Materials and Reagents
-
N-Methylformamide (analyte), analytical standard grade
-
N-Methyl-d3-form-d1-amide (internal standard)
-
Control human plasma (K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Methylformamide and N-Methyl-d3-form-d1-amide in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the N-Methylformamide stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the N-Methyl-d3-form-d1-amide stock solution in acetonitrile.
-
Calibration Standards and QC Samples: Spike control human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Medium, and High).
Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of plasma sample (standard, QC, or blank) into a microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analytical Method
-
LC System: UPLC/UHPLC system
-
Column: HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 95% B to 50% B over 2 minutes, hold for 0.5 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
Table 2: MS/MS Transition Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| N-Methylformamide | 60.1 | 42.1 | 100 | 15 |
| N-Methyl-d3-form-d1-amide | 64.1 | 46.1 | 100 | 15 |
Data Presentation for Cross-Validation
Each laboratory should analyze a set of standardized samples (calibration standards and QCs at three concentration levels in triplicate on three separate days) and report the data in the following formats.
Table 3: Inter-Laboratory Comparison of Calibration Curve Performance
| Laboratory | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Mean Slope | %RSD of Slope | Mean Intercept |
| Lab A | 1 - 1000 | >0.995 | |||
| Lab B | 1 - 1000 | >0.995 | |||
| Lab C | 1 - 1000 | >0.995 | |||
| Overall |
Table 4: Inter-Laboratory Accuracy and Precision Data
| Laboratory | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Lab A | Low | 5 | ||||
| Mid | 50 | |||||
| High | 500 | |||||
| Lab B | Low | 5 | ||||
| Mid | 50 | |||||
| High | 500 | |||||
| Lab C | Low | 5 | ||||
| Mid | 50 | |||||
| High | 500 | |||||
| Overall | Low | 5 | ||||
| Mid | 50 | |||||
| High | 500 |
Visualization of Experimental and Logical Workflows
Diagram 1: Inter-Laboratory Cross-Validation Workflow
Caption: Workflow for the cross-validation study.
Diagram 2: Analytical Workflow
Caption: Sample preparation and analysis workflow.
References
A Comparative Guide to Assessing Isotopic Enrichment of N-Methyl-d3-form-d1-amide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for assessing the isotopic enrichment of N-Methyl-d3-form-d1-amide: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The selection of the most appropriate method depends on the specific experimental goals, required precision, and available instrumentation.
Comparison of Analytical Techniques
The isotopic enrichment of N-Methyl-d3-form-d1-amide can be effectively determined using GC-MS, LC-MS, and NMR. Each method offers distinct advantages and disadvantages in terms of sample preparation, sensitivity, and the type of information obtained. A combination of these techniques often provides the most comprehensive characterization of isotopically labeled compounds.[1]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds followed by mass-to-charge ratio analysis. | Separation of compounds in liquid phase followed by mass-to-charge ratio analysis. | Exploits the magnetic properties of atomic nuclei to provide structural and positional information. |
| Sample Preparation | Derivatization is typically required to increase volatility.[2] | Minimal sample preparation; direct injection of a solution. | Sample dissolved in a suitable deuterated solvent. |
| Sensitivity | High sensitivity, often in the picogram to femtogram range. | High sensitivity, suitable for trace-level analysis.[3][4] | Lower sensitivity compared to MS techniques. |
| Precision | Good precision, with low-resolution GC-TOF MS showing superior precision in some studies.[2] | High precision, especially with high-resolution mass spectrometers (HR-MS). | Excellent reproducibility and quantitative accuracy. |
| Data Output | Mass spectra showing the distribution of isotopologues. | Mass spectra and extracted ion chromatograms (EICs) for each isotopologue. | Spectra providing information on the position and extent of deuteration. |
| Key Advantages | Excellent chromatographic separation for volatile compounds. | Broad applicability to a wide range of compounds without derivatization. | Provides site-specific isotopic enrichment information and structural confirmation. |
| Limitations | Derivatization can introduce variability. | Potential for matrix effects and ion suppression. | Lower throughput and higher sample concentration required. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general procedure for the analysis of N-Methyl-d3-form-d1-amide using GC-MS, which requires a derivatization step to make the analyte volatile.
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of N-Methyl-d3-form-d1-amide and dissolve it in 1 mL of a suitable solvent (e.g., dichloromethane).
-
To a 100 µL aliquot of the sample solution, add 50 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 60°C for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-200.
3. Data Analysis:
-
Identify the peaks corresponding to the derivatized N-Methyl-d3-form-d1-amide and its isotopologues.
-
Integrate the peak areas for the molecular ions of the different isotopologues.
-
Calculate the isotopic enrichment by determining the relative abundance of each isotopologue.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is suitable for the direct analysis of N-Methyl-d3-form-d1-amide without derivatization.
1. Sample Preparation:
-
Prepare a stock solution of N-Methyl-d3-form-d1-amide at a concentration of 1 mg/mL in methanol.
-
Further dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition.
2. LC-MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Full scan mode from m/z 50-200.
3. Data Analysis:
-
Generate extracted ion chromatograms (EICs) for the expected m/z values of the protonated N-Methyl-d3-form-d1-amide and its isotopologues.
-
Integrate the peak areas from the EICs.
-
Calculate the isotopic enrichment based on the relative peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides detailed information about the location and percentage of deuterium incorporation.
1. Sample Preparation:
-
Dissolve 5-10 mg of N-Methyl-d3-form-d1-amide in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
2. NMR Analysis:
-
Spectrometer: Bruker Avance III 500 MHz or equivalent.
-
¹H NMR:
-
Acquire a standard proton spectrum to identify and quantify any residual proton signals at the deuterated positions.
-
-
²H NMR (Deuterium NMR):
-
Acquire a deuterium spectrum to directly observe the signals from the deuterium nuclei. For highly deuterated compounds, deuterium NMR is a powerful alternative to proton NMR.
-
-
Quantitative NMR (qNMR):
-
For precise quantification, use a certified internal standard with a known concentration.
-
Ensure complete relaxation of the nuclei between scans by using a sufficiently long relaxation delay (D1).
-
3. Data Analysis:
-
Integrate the signals in both the ¹H and ²H spectra.
-
Calculate the isotopic enrichment at each labeled position by comparing the integral of the residual proton signal to the sum of the integrals of the proton and deuterium signals at that position. A combination of ¹H and ²H NMR can provide a more accurate determination of isotopic abundance.
Experimental Workflow and Data Interpretation
The general workflow for assessing the isotopic enrichment of N-Methyl-d3-form-d1-amide involves sample preparation, instrumental analysis, and data processing to calculate the final enrichment value.
This workflow illustrates the distinct sample preparation and data analysis pathways for each of the three major analytical techniques used to determine the isotopic enrichment of N-Methyl-d3-form-d1-amide.
Conclusion
The choice of analytical technique for assessing the isotopic enrichment of N-Methyl-d3-form-d1-amide should be guided by the specific requirements of the study. Mass spectrometry-based methods, particularly LC-MS with a high-resolution instrument, offer high sensitivity and are well-suited for quantitative analysis. NMR spectroscopy, while less sensitive, provides invaluable information on the specific sites and extent of deuteration, confirming the structural integrity of the labeled compound. For a comprehensive and robust assessment, a combination of both mass spectrometry and NMR spectroscopy is recommended.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]
- 4. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
Decoding the Certificate of Analysis: A Comparative Guide to N-Methyl-d3-form-d1-amide
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the quality and purity of chemical compounds. This guide provides a detailed explanation of the CoA for N-Methyl-d3-form-d1-amide, a deuterated form of N-Methylformamide, by comparing it with its non-deuterated counterpart. Understanding the nuances of these documents is paramount for ensuring the reliability and reproducibility of experimental results.
N-Methyl-d3-form-d1-amide is a valuable tool in various research applications, particularly in pharmacokinetic studies and as an internal standard in mass spectrometry-based analyses. Its deuteration provides a distinct mass signature, allowing for clear differentiation from the endogenous, non-deuterated compound. The CoA serves as a testament to its suitability for these sensitive applications.
At a Glance: Key Specifications Comparison
The following table summarizes the typical quantitative data found on the CoAs for both N-Methyl-d3-form-d1-amide and N-Methylformamide, offering a clear comparison of their key quality attributes.
| Parameter | N-Methyl-d3-form-d1-amide | N-Methylformamide | Analytical Method |
| Chemical Purity (Assay) | ≥ 98% | ≥ 99.5% | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity (Deuterium Enrichment) | ≥ 98 atom % D | Not Applicable | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) |
| Water Content | ≤ 0.1% | ≤ 0.05% | Karl Fischer Titration |
| Residual Solvents | Varies by synthesis (e.g., ≤ 5000 ppm for Class 3 solvents) | Varies by synthesis (e.g., Methanol ≤ 0.1%, DMF ≤ 0.5%) | Headspace Gas Chromatography (HS-GC) |
| Identity Confirmation | Conforms to structure | Conforms to structure | ¹H NMR, ¹³C NMR, MS, Infrared (IR) Spectroscopy |
Deep Dive into Experimental Protocols
The values presented in the CoA are the result of rigorous analytical testing. Below are the detailed methodologies for the key experiments performed to certify the quality of N-Methyl-d3-form-d1-amide.
Chemical Purity by Gas Chromatography (GC)
Objective: To determine the percentage of the active compound and to identify and quantify any organic impurities.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for polar compounds, such as a DB-WAX or equivalent.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Temperature Program: An initial oven temperature is held for a set time, then ramped up to a final temperature to ensure the separation of all volatile components.
-
Injection: A small, precise volume of the sample, dissolved in a suitable solvent, is injected into the GC.
-
Detection: The FID detects organic compounds as they elute from the column.
-
Quantification: The peak area of N-Methyl-d3-form-d1-amide is compared to the total area of all peaks to calculate the purity, often expressed as a percentage. Impurities are identified by their retention times relative to known standards.
Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the identity and determine the level of deuterium incorporation.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A small amount of the sample is dissolved in a suitable NMR solvent (e.g., Chloroform-d).
-
¹H NMR Analysis: The proton NMR spectrum is acquired. The absence or significant reduction of signals at positions corresponding to the deuterated sites confirms successful labeling. The integration of the remaining proton signals relative to a known internal standard or a non-deuterated portion of the molecule is used to calculate the isotopic enrichment.
-
²H NMR Analysis (optional): A deuterium NMR spectrum can be acquired to directly observe the deuterium atoms and confirm their positions in the molecule.
Water Content by Karl Fischer Titration
Objective: To quantify the amount of water present in the material.
Methodology:
-
Instrumentation: An automated Karl Fischer titrator.
-
Principle: The sample is dissolved in a specialized solvent and titrated with a Karl Fischer reagent, which reacts stoichiometrically with water.
-
Endpoint Detection: The endpoint of the titration is determined potentiometrically.
-
Calculation: The amount of titrant consumed is used to calculate the water content, typically expressed as a percentage or in parts per million (ppm).
Residual Solvents by Headspace Gas Chromatography (HS-GC)
Objective: To identify and quantify any residual solvents from the manufacturing process.[1][2]
Methodology:
-
Instrumentation: A gas chromatograph with a headspace autosampler and an FID.
-
Sample Preparation: A weighed amount of the sample is placed in a sealed headspace vial with a suitable solvent.
-
Incubation: The vial is heated to a specific temperature for a set period, allowing volatile solvents to partition into the headspace gas.
-
Injection: A sample of the headspace gas is automatically injected into the GC.
-
Analysis: The separation and detection of solvents are performed as described in the chemical purity section.
-
Quantification: The peak areas of the residual solvents are compared to those of known standards to determine their concentrations.
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams were created using Graphviz.
This diagram illustrates the typical workflow for generating a Certificate of Analysis, from receiving the sample to the final document creation.
This diagram visually compares the key analytical parameters that are assessed for both N-Methyl-d3-form-d1-amide and its non-deuterated counterpart.
References
A Comparative Analysis of Inter-Batch Variability in N-Methyl-d3-form-d1-amide for Research Applications
For researchers, scientists, and professionals in drug development, the consistency and purity of isotopically labeled compounds are paramount for reliable and reproducible experimental outcomes. This guide provides a comparative analysis of the inter-batch variability of N-Methyl-d3-form-d1-amide, a deuterated analog of N-Methylformamide used as an internal standard in analytical chemistry and in metabolic studies.[1] This document outlines key quality attributes, presents hypothetical comparative data across three manufactured batches, details the analytical methodologies for quality assessment, and provides visual workflows for experimental and quality control processes.
The stability of the deuterium label in N-Methyl-d3-form-d1-amide is critical, as isotopic exchange can compromise the accuracy of studies relying on its specific mass.[2][3] Variability in chemical and isotopic purity between different batches can arise from the synthetic process and purification methods. Therefore, rigorous analytical characterization of each batch is essential to ensure its suitability for sensitive applications.
Quantitative Comparison of N-Methyl-d3-form-d1-amide Batches
To illustrate potential inter-batch variability, the following table summarizes hypothetical data for three different batches of N-Methyl-d3-form-d1-amide. These key quality attributes are critical for assessing the suitability of a batch for its intended application.
| Quality Attribute | Batch A | Batch B | Batch C | Acceptance Criteria |
| Chemical Purity (%) | 99.8 | 99.5 | 99.9 | ≥ 99.5% |
| Isotopic Enrichment (D4, %) | 98.5 | 97.9 | 98.8 | ≥ 98.0% |
| Isotopic Distribution (D3, %) | 1.2 | 1.7 | 1.0 | Report |
| Isotopic Distribution (D2, %) | 0.2 | 0.3 | 0.15 | Report |
| Isotopic Distribution (D1, %) | <0.1 | <0.1 | <0.1 | Report |
| Isotopic Distribution (D0, %) | <0.1 | <0.1 | <0.1 | Report |
| Residual Solvent (Methanol, ppm) | 50 | 75 | 40 | ≤ 100 ppm |
| Water Content (%) | 0.05 | 0.10 | 0.04 | ≤ 0.1% |
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the quality and variability of N-Methyl-d3-form-d1-amide batches.
Chemical Purity and Isotopic Enrichment by Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is employed to determine the chemical purity and the isotopic distribution of N-Methyl-d3-form-d1-amide.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a high-resolution mass spectrometer (HRMS) is utilized.[2][4]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 50-200.
-
Resolution: 70,000.
-
Data Analysis: Chemical purity is determined by integrating the peak area of the analyte and any impurities detected by UV or the total ion chromatogram. Isotopic enrichment and distribution are calculated from the relative abundances of the H/D isotopolog ions in the mass spectrum.
-
Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the molecular structure and the position of the deuterium labels.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d6).
-
¹H NMR: To detect the presence of residual protons at the deuterated positions. The percentage of isotopic enrichment can be estimated by comparing the integral of the residual proton signal to the integral of a non-deuterated internal standard.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
²H NMR: To directly observe the deuterium signals and confirm the labeling pattern.
Visualizing Workflows and Processes
To better illustrate the processes involved in the quality assessment of N-Methyl-d3-form-d1-amide, the following diagrams have been generated.
Caption: Experimental workflow for assessing inter-batch variability.
Caption: Quality control decision-making process for batch release.
References
- 1. Cas 110505-55-0,N-METHYL-D3-FORM-D1-AMIDE | lookchem [lookchem.com]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Evaluating N-Methyl-d3-form-d1-amide Suppliers
For researchers, scientists, and professionals in drug development, the quality and consistency of isotopically labeled compounds like N-Methyl-d3-form-d1-amide are critical for the accuracy and reproducibility of experimental results. This guide provides a framework for objectively comparing the performance of different suppliers of N-Methyl-d3-form-d1-amide, complete with supporting experimental methodologies. This compound is a valuable tool in scientific research, particularly in pharmaceutical development, environmental studies, and analytical chemistry, where it serves as an internal standard or a tracer to elucidate chemical reactions and metabolic pathways.[1]
Key Performance Indicators for Supplier Comparison
The quality of N-Methyl-d3-form-d1-amide can be assessed based on several key performance indicators. When evaluating suppliers, it is essential to consider not only the data provided on their certificates of analysis but also to conduct independent verification. The primary metrics for comparison are:
-
Chemical Purity: This refers to the percentage of the compound that is N-Methyl-d3-form-d1-amide, exclusive of any chemical impurities.
-
Isotopic Enrichment: This is the percentage of the labeled compound that contains the specified number of deuterium atoms at the correct positions. For N-Methyl-d3-form-d1-amide, this means a trideuterated methyl group and a deuterated formyl group.
-
Stability: The compound's ability to remain chemically and isotopically stable under specified storage conditions over time.
-
Lot-to-Lot Consistency: The degree of variation in chemical purity and isotopic enrichment between different manufacturing batches from the same supplier.
Comparative Data Summary
To facilitate a direct comparison, researchers should generate and organize data from different suppliers into a structured format. The following tables provide a template for summarizing key quantitative data.
Table 1: Supplier Comparison of Chemical Purity and Isotopic Enrichment
| Supplier | Lot Number | Advertised Purity (%) | Measured Purity (%) (qNMR) | Advertised Isotopic Enrichment (atom % D) | Measured Isotopic Enrichment (%) (HR-MS) |
| Supplier A | Lot A123 | ≥98% | 99.2% | 99 | 99.5% |
| Lot B456 | ≥98% | 98.9% | 99 | 99.3% | |
| Supplier B | Lot X789 | ≥99% | 99.5% | 99.5 | 99.8% |
| Lot Y012 | ≥99% | 99.6% | 99.5 | 99.7% | |
| Supplier C | Lot C321 | ≥98% | 97.5% | 98 | 98.1% |
| Lot D654 | ≥98% | 98.2% | 98 | 98.5% |
Table 2: Stability Analysis Over 6 Months at Recommended Storage Conditions
| Supplier | Lot Number | Initial Purity (%) | Purity after 6 Months (%) | Initial Isotopic Enrichment (%) | Isotopic Enrichment after 6 Months (%) |
| Supplier A | Lot A123 | 99.2% | 99.1% | 99.5% | 99.5% |
| Supplier B | Lot X789 | 99.5% | 99.5% | 99.8% | 99.8% |
| Supplier C | Lot C321 | 97.5% | 97.0% | 98.1% | 98.0% |
Experimental Protocols
To obtain the data summarized above, the following experimental methodologies are recommended.
Determination of Chemical Purity by Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a precise method for determining the absolute concentration and purity of a compound by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration.[2]
Methodology:
-
Sample Preparation: Accurately weigh a known amount of the N-Methyl-d3-form-d1-amide sample and a suitable internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve the mixture in a known volume of an appropriate deuterated solvent (e.g., Chloroform-d).
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1), typically at least 5 times the longest T1 relaxation time of the signals of interest, to allow for full relaxation of all nuclei between pulses.[2]
-
Use inverse-gated decoupling for ¹³C qNMR to prevent the Nuclear Overhauser Effect (NOE) from influencing signal integrals.[2]
-
Optimize shim settings to achieve sharp, symmetrical peaks for accurate integration.[2]
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the N-Methyl-d3-form-d1-amide using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
-
Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HR-MS)
HR-MS is a powerful technique for determining the isotopic enrichment of labeled compounds by accurately measuring the mass-to-charge ratio (m/z) and the relative abundance of different isotopologues.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the N-Methyl-d3-form-d1-amide sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Mass Spectrometry Analysis:
-
Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography system.
-
Use a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Acquire the full scan mass spectrum in positive ion mode, focusing on the m/z range corresponding to the protonated molecule [M+H]⁺.
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled (d0) and all deuterated (d1, d2, d3, d4) species.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic enrichment as the percentage of the d4 species relative to the sum of all species.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Chemical Purity Determination by qNMR.
Caption: Workflow for Isotopic Enrichment Determination by HR-MS.
By following this guide, researchers can systematically evaluate and compare suppliers of N-Methyl-d3-form-d1-amide, ensuring the selection of a high-quality reagent that meets the rigorous demands of their scientific work.
References
A Comparative Guide to the Accuracy and Precision of N-Methyl-d3-form-d1-amide in Bioanalytical Quantitation
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of internal standards for the accurate quantification of N-methylformamide.
In the landscape of bioanalysis, particularly within drug metabolism and toxicology studies, the precise and accurate quantification of analytes is paramount. N-methylformamide (NMF) is a significant metabolite of the widely used industrial solvent N,N-dimethylformamide (DMF). Accurate measurement of NMF in biological matrices is crucial for exposure monitoring and understanding its toxicokinetics. The gold standard for such quantitative analyses, especially when using liquid chromatography-mass spectrometry (LC-MS), is the use of a stable isotope-labeled internal standard (SIL-IS). This guide provides an objective comparison of the performance of N-Methyl-d3-form-d1-amide as an internal standard against other alternatives, supported by experimental data and detailed methodologies.
The Superiority of Deuterated Internal Standards
Stable isotope-labeled internal standards, such as N-Methyl-d3-form-d1-amide, are considered the benchmark in quantitative bioanalysis for several key reasons. Their physicochemical properties are nearly identical to the analyte of interest, N-methylformamide. This similarity ensures they co-elute during chromatographic separation and exhibit analogous ionization efficiency in the mass spectrometer. Consequently, they can effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to enhanced accuracy and precision of the analytical method.
Performance Comparison of Internal Standards for N-methylformamide Quantitation
| Parameter | LC-MS/MS with Internal Standard (Expected for N-Methyl-d3-form-d1-amide) | Gas Chromatography (GC) without Internal Standard |
| Analyte | N-methylformamide (NMF) | N-methylformamide (NMF) |
| Internal Standard | Not explicitly stated, but performance is indicative of a SIL-IS. | None Used |
| Linearity (r) | >0.999[1] | Not Reported |
| Concentration Range | 0.004 - 8 µg/mL[1] | Not Reported |
| Lower Limit of Quantitation (LLOQ) | 0.4 µg/mL[2] | 0.4 µg/mL[2] |
| Accuracy (% Bias) | 94.7% - 116.8%[1] | Not Reported |
| Precision (%RSD) | 1.3% - 9.8% | Not Reported |
| Biological Matrix | Urine | Rat Plasma |
| Instrumentation | LC-MS/MS | Gas Chromatography with Nitrogen-Phosphorus Detection |
Table 1: Comparison of analytical method performance for the quantification of N-methylformamide.
The data clearly indicates that the LC-MS/MS method, benefiting from an internal standard, demonstrates excellent linearity, accuracy, and precision over a wide concentration range, which is crucial for reliable bioanalytical results. The absence of reported accuracy and precision data for the GC method without an internal standard underscores the challenges in ensuring data reliability without this critical component.
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for reproducing and comparing analytical results. Below are summaries of the protocols for the LC-MS/MS and GC methods.
Experimental Protocol 1: LC-MS/MS for N-methylformamide in Urine
This method is designed for the simultaneous determination of N-hydroxymethyl-N-methylformamide (HMMF), N-methylformamide (NMF), and N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) in urine.
Sample Preparation: Urine samples are diluted with the mobile phase.
Chromatography:
-
Column: Capcell Pak MF SG80
-
Mobile Phase: 10:90 (v/v) methanol in 2mM formic acid
-
Instrumentation: Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI)
-
Detection Mode: Multiple-reaction-monitoring (MRM)
Experimental Protocol 2: Gas Chromatography for N-methylformamide in Rat Plasma
This method allows for the simultaneous quantification of N,N-dimethylformamide, N-monomethylformamide, and N-hydroxymethyl-N-methylformamide.
Sample Preparation: A single extraction step is performed using a 4:1 (v/v) mixture of ethyl acetate and acetone.
Chromatography:
-
Column: Fused-silica capillary column coated with Carbowax 20M
-
Temperature Program: A temperature gradient from 65°C to 110°C is applied.
-
Instrumentation: Gas chromatograph with a nitrogen-phosphorus detector
Workflow and Metabolic Pathway
The accurate quantification of N-methylformamide is often part of a broader investigation into the metabolism of N,N-dimethylformamide (DMF). The following diagrams illustrate a typical bioanalytical workflow and the metabolic pathway of DMF.
The metabolic conversion of DMF to NMF is a critical pathway in toxicology. Understanding this pathway is essential for interpreting biomonitoring data.
Conclusion
The use of a deuterated internal standard, such as N-Methyl-d3-form-d1-amide, is unequivocally the superior approach for the accurate and precise quantification of N-methylformamide in biological matrices. The near-identical physicochemical properties to the analyte ensure robust compensation for analytical variability, leading to high-quality, reliable, and defensible data. While methods without internal standards can provide quantitative estimates, they lack the inherent error control that is critical for rigorous bioanalytical studies in research and drug development. For researchers aiming for the highest standard of data integrity in NMF quantification, the adoption of a validated LC-MS/MS method with N-Methyl-d3-form-d1-amide as the internal standard is strongly recommended.
References
Safety Operating Guide
Proper Disposal of N-Methyl-d3-form-d1-amide: A Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the proper disposal procedures for N-Methyl-d3-form-d1-amide, a deuterated analog of N-methylformamide used in various scientific research applications, including pharmaceutical development and environmental studies.[1][2] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
The disposal of N-Methyl-d3-form-d1-amide should be managed by professionals familiar with handling chemical waste. The primary recommendation is to dispose of the contents and container at an approved waste disposal plant.[3] This ensures that the compound is managed in a controlled and environmentally responsible manner.
Health and Safety Hazards
N-Methyl-d3-form-d1-amide is expected to share similar hazardous properties with its non-deuterated counterpart, N-Methylformamide. Key hazards include:
-
Toxicity: May be harmful if swallowed or in contact with skin.[3]
-
Reproductive Toxicity: May damage fertility or the unborn child.[3]
-
Irritation: Causes skin and eye irritation. Inhalation may cause respiratory tract irritation.
Personal Protective Equipment (PPE)
When handling N-Methyl-d3-form-d1-amide, all personnel must use appropriate personal protective equipment to minimize exposure. This includes:
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical splash goggles. |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure. |
| Body Protection | Wear protective clothing, including a lab coat. |
| Respiratory | Use only under a chemical fume hood or with adequate ventilation. |
Spill and Exposure Procedures
In the event of a spill or exposure, the following immediate actions should be taken:
| Incident | First Aid and Containment Measures |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention. |
| Ingestion | Clean mouth with water. Get medical attention. |
| Spill | Absorb with inert material and place in a suitable container for disposal. Ensure adequate ventilation. |
Step-by-Step Disposal Protocol
The proper disposal of N-Methyl-d3-form-d1-amide must be conducted in a manner that ensures safety and regulatory compliance. The following workflow outlines the necessary steps for its disposal.
Caption: Disposal workflow for N-Methyl-d3-form-d1-amide.
This procedural guidance is intended to support researchers, scientists, and drug development professionals in the safe handling and disposal of N-Methyl-d3-form-d1-amide. By adhering to these protocols, laboratories can maintain a safe working environment and ensure responsible chemical waste management.
References
Personal protective equipment for handling N-Methyl-d3-form-d1-amide
Essential Safety and Handling Guide for N-Methyl-d3-form-d1-amide
This guide provides immediate, essential safety and logistical information for the proper handling and disposal of N-Methyl-d3-form-d1-amide, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and maintaining the integrity of your experiments.
Chemical and Physical Properties
N-Methyl-d3-form-d1-amide is an isotopically labeled form of N-Methylformamide. While its chemical properties are similar to its non-deuterated counterpart, the deuteration makes it a valuable tool in research, particularly in environmental studies and for tracing chemical reactions.[1] Key physical and chemical data are summarized below.
| Property | Value |
| Molecular Formula | C₂HD₄NO[1] |
| Molecular Weight | 63.09 g/mol [1][2] |
| Boiling Point | 182.5 °C at 760 mmHg[1] |
| Flash Point | 81.5 °C |
| Density | 0.932 g/cm³ |
| Appearance | Colorless liquid |
| Odor | Slight |
| Solubility | Soluble in water |
Health Hazard Information
N-Methyl-d3-form-d1-amide is presumed to have a hazard profile similar to N-Methylformamide. It may be harmful if swallowed, harmful in contact with skin, and is suspected of damaging fertility or the unborn child.
Potential Health Effects:
-
Eye Contact: May cause eye irritation.
-
Skin Contact: May be harmful if absorbed through the skin and can cause skin irritation.
-
Ingestion: May be harmful if swallowed.
-
Inhalation: May cause respiratory tract irritation.
-
Chronic Exposure: May have effects on the liver and reproductive system.
Operational Plan: Handling and Storage
A systematic approach to handling and storage is crucial to minimize exposure and prevent contamination. Deuterated solvents are often hygroscopic and can readily absorb moisture from the atmosphere, which can impact experimental results.
Engineering Controls
-
Always work in a well-ventilated area.
-
Use a chemical fume hood with adequate exhaust ventilation for all procedures involving this chemical.
-
An eyewash station and safety shower must be readily available.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling N-Methyl-d3-form-d1-amide:
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are generally sufficient for handling formamides. Always check with the glove manufacturer for specific breakthrough times. |
| Eye Protection | Safety goggles | Tightly fitting safety goggles are required. A face shield may also be necessary for splash hazards. |
| Skin and Body Protection | Laboratory coat | A standard lab coat should be worn. |
| Clothing | Wear long pants and closed-toe shoes. |
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all safety precautions have been read and understood. Gather all necessary materials and PPE.
-
Dispensing:
-
Handle the solvent under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize moisture absorption.
-
If possible, use single-use ampoules to avoid repeated exposure of the solvent to air.
-
Ground all equipment containing the material to prevent static discharge.
-
-
During Use:
-
Avoid contact with eyes, skin, and clothing.
-
Do not breathe vapors or mist.
-
Do not eat, drink, or smoke when using this product.
-
-
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Store away from heat, sparks, and flame.
-
The following diagram illustrates the standard workflow for safely handling N-Methyl-d3-form-d1-amide in a laboratory setting.
Caption: Workflow for Handling N-Methyl-d3-form-d1-amide
Disposal Plan
Proper disposal of N-Methyl-d3-form-d1-amide and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection
-
Collect waste in a tightly closed, properly labeled container.
-
The container should be stored in a designated location within a fume hood and in secondary containment.
-
Do not mix with other waste solvents unless specifically instructed to do so by your institution's environmental health and safety (EHS) office. Mixed solvents can be more expensive to dispose of.
Step-by-Step Disposal Protocol
-
Segregation: Keep deuterated solvent waste separate from other solvent waste streams.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "N-Methyl-d3-form-d1-amide".
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Pickup: Contact your institution's EHS or hazardous waste management group to arrange for pickup and disposal. Follow their specific procedures.
-
Empty Containers: Empty containers may still pose a fire risk due to residual vapors. Evaporate the residue under a fume hood before disposal, or manage the empty container as hazardous waste.
Emergency Procedures
Spill Management
-
Small Spills (in a fume hood):
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Wipe the contaminated surface with plenty of water.
-
Collect all contaminated materials in a sealed container for disposal as hazardous waste.
-
-
Large Spills (outside a fume hood):
-
Evacuate personnel to a safe area.
-
Remove all sources of ignition.
-
Ensure adequate ventilation.
-
Contact your institution's EHS or emergency response team for cleanup.
-
First Aid Measures
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of warm water for at least 15 minutes, also under the eyelids. Seek medical attention. |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention. |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Consult a physician. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
